molecular formula C9H11NO2 B1221955 2-Aminoethyl benzoate CAS No. 33545-23-2

2-Aminoethyl benzoate

Cat. No.: B1221955
CAS No.: 33545-23-2
M. Wt: 165.19 g/mol
InChI Key: JOTMFOWEVMXFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethyl benzoate (CAS 33545-23-2) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This solid compound has a melting point of 143-145 °C and is a versatile bifunctional reagent featuring both an amine (-NH2) and an ester (-COO-) functional group on an aromatic scaffold . This structure makes it a valuable building block in synthetic organic chemistry , where the primary amino group acts as a nucleophile in reactions such as acylation to form amides or N-alkylation to form substituted amines . Concurrently, the ester group is susceptible to hydrolysis or can participate in transesterification reactions, providing two distinct sites for chemical modification to create a diverse array of more complex molecules . In materials science , this compound has demonstrated utility in polymer modification. For instance, its salt form can act as a nucleophile to open anhydride rings in copolymers, leading to the synthesis of novel modified polymers with altered physical properties, such as elevated glass transition temperatures . The primary mechanism of action for this compound and its derivatives in research settings stems from its ability to interact with biological and synthetic targets through hydrogen bonding via its amino group, and through the hydrolytic reactivity of its ester linkage . It is classified as an irritant and requires appropriate safety handling, including the use of personal protective equipment . 2-Aminoethyl benzoate is intended For Research Use Only . It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33545-23-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-aminoethyl benzoate

InChI

InChI=1S/C9H11NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2

InChI Key

JOTMFOWEVMXFHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCN

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN

Other CAS No.

33545-23-2

Synonyms

ethanolamine benzoate
monoethanolamine benzoate

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data of ortho-aminoethyl benzoate (ethyl anthranilate).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl anthranilate (Ethyl 2-aminobenzoate) is a bifunctional aromatic ester widely utilized in fragrance formulation and pharmaceutical synthesis. Beyond its organoleptic profile (orange blossom/grape), it serves as a model "push-pull" chromophore. The ortho-amino substitution creates a stable intramolecular hydrogen bond (IMHB) between the amine hydrogen and the carbonyl oxygen.

This guide provides a rigorous spectroscopic profile of ethyl anthranilate. It focuses on the causality between this IMHB and the compound's unique photophysical properties (ESIPT - Excited-State Intramolecular Proton Transfer), providing researchers with self-validating protocols for identification and purity assessment.

Physicochemical Identity

ParameterValueNotes
IUPAC Name Ethyl 2-aminobenzoate
CAS Number 87-25-2
Formula C

H

NO

Molecular Weight 165.19 g/mol
Appearance Colorless to pale yellow liquidPhotosensitive; darkens upon oxidation.
Density 1.117 g/mL (25 °C)
Refractive Index

1.564
High index due to aromatic conjugation.
Boiling Point 268 °C (760 mmHg)~129 °C at 9-10 mmHg.
Solubility Ethanol, Ether, Propylene GlycolInsoluble in water.

Electronic Spectroscopy: UV-Vis & Fluorescence[1][2]

The electronic spectrum of ethyl anthranilate is defined by the donor-acceptor interaction between the amino group (donor) and the ester group (acceptor).

Photophysical Mechanism (ESIPT)

Upon UV excitation, the acidity of the amino proton and the basicity of the carbonyl oxygen increase, facilitating a proton transfer in the excited state. This results in a large Stokes shift, a hallmark of the ESIPT mechanism.

ESIPT_Mechanism GS_Keto Ground State (Keto) (Intramolecular H-Bond) ES_Keto Excited State (Keto*) GS_Keto->ES_Keto Excitation (UV ~338nm) ES_Enol Excited State (Enol*) ES_Keto->ES_Enol ESIPT (Fast) GS_Enol Ground State (Enol) ES_Enol->GS_Enol Radiative Decay Emission Fluorescence Emission (Large Stokes Shift) GS_Enol->GS_Keto Back Proton Transfer

Figure 1: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle responsible for the anomalous Stokes shift in ethyl anthranilate.

Spectroscopic Data[1][2][3][4][5][6]
Measurement

(nm)

Solvent Influence
UV Absorbance 338 nm3.7

transition (Intramolecular CT).
UV Absorbance 248 nm3.85Benzenoid band.
Fluorescence ~400-425 nmN/AStrong Solvatochromism: Blue emission in non-polar solvents (Hexane). Emission intensity often quenched or red-shifted in polar protic solvents (MeOH) due to disruption of the IMHB.
Protocol: Solvatochromic Shift Assay

Purpose: To verify the integrity of the intramolecular hydrogen bond.

  • Preparation: Prepare 10 µM solutions of ethyl anthranilate in Cyclohexane (Non-polar) and Ethanol (Polar Protic).

  • Excitation: Set excitation wavelength to 335 nm.

  • Observation:

    • Cyclohexane:[1] Expect strong blue-violet emission (ESIPT active).

    • Ethanol:[2][3] Expect reduced quantum yield and spectral shift (Solvent-solute H-bonding competes with IMHB).

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides definitive proof of the ortho-substitution via the carbonyl frequency shift.

Functional GroupFrequency (cm

)
Diagnostic Value
N-H Stretch 3300–3500 (Doublet)Symmetric and asymmetric stretching of the primary amine.
C=O[4] Stretch 1680–1690 Critical: Lower than typical esters (~1735 cm

) due to conjugation and intramolecular H-bonding.
C=C Aromatic 1580–1620Ring breathing modes.
C-O Stretch 1240–1300Ester C-O-C asymmetric stretch.
C-H Out-of-Plane ~750Indicative of ortho-disubstitution (4 adjacent aromatic protons).

Nuclear Magnetic Resonance (NMR)[3][9][10]

NMR analysis confirms the carbon skeleton and substitution pattern.

H NMR (300 MHz, CDCl )

(ppm)
MultiplicityIntegralAssignmentCoupling (

)
7.85 Doublet of Doublets (dd)1HAr-H (C3, adjacent to C=O)

Hz
7.20–7.30 Multiplet1HAr-H (C5)
6.60–6.70 Multiplet2HAr-H (C4, C6 adjacent to N)
5.70 Broad Singlet2H-NH

Exchangeable with D

O.
4.35 Quartet2H-O-CH

-CH


Hz
1.38 Triplet3H-O-CH

-CH


Hz
C NMR (75 MHz, CDCl )
  • Carbonyl (C=O): 167.8 ppm

  • Aromatic C-N: 150.5 ppm

  • Aromatic C-H: 134.0, 131.2, 116.7, 116.3 ppm

  • Ethyl CH

    
    :  60.1 ppm
    
  • Ethyl CH

    
    :  14.4 ppm
    

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70 eV)[5]

  • Molecular Ion (M

    
    ): 
    
    
    
    165 (Strong, often 30-50% abundance).
  • Base Peak:

    
     120 (Loss of ethoxy group [M - OEt]
    
    
    
    ). This corresponds to the stable anthraniloyl cation (2-aminobenzoyl cation).
  • Fragment:

    
     92 (Loss of CO from the 
    
    
    
    120 fragment, resulting in aniline radical cation).
  • Fragment:

    
     65 (Cyclopentadienyl cation, typical aromatic breakdown).
    

Analytical Workflow & Quality Control

To ensure pharmaceutical or fragrance grade quality, follow this self-validating workflow.

Workflow Sample Raw Sample (Ethyl Anthranilate) IR_Check FT-IR Screening Check C=O @ 1685 cm-1 Sample->IR_Check Identity Check Purity GC-MS / HPLC Target >99% Purity IR_Check->Purity If Pass Structure 1H NMR Validation Confirm Ortho-Coupling Purity->Structure Structural Cert. Storage Release & Storage (Amber Glass, <25°C) Structure->Storage Final Release

Figure 2: Quality control workflow for the validation of Ethyl Anthranilate.

Handling & Safety Protocol
  • Hazards: Irritant (Skin/Eye). Harmful to aquatic life.

  • Storage: Store in amber glass under inert atmosphere (Nitrogen/Argon) if possible. The amine group is susceptible to oxidation, turning the liquid from colorless to brown over time.

  • Validation: If the liquid is brown, perform a vacuum distillation (BP ~130°C @ 10 mmHg) before spectroscopic use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6877, Ethyl anthranilate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl anthranilate Mass Spectrum. Retrieved from [Link]

  • The Good Scents Company. Ethyl Anthranilate Organoleptic & Physical Data. Retrieved from [Link]

Sources

Solubility of ethyl 2-aminobenzoate in different organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Thermodynamics & Solvent Compatibility of Ethyl 2-Aminobenzoate

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of the solubility behavior of Ethyl 2-aminobenzoate (CAS: 87-25-2), also known as Ethyl Anthranilate .

Critical Distinction: Researchers often confuse this compound with its structural isomer, Ethyl 4-aminobenzoate (Benzocaine) . While they share the same molecular formula (


), their solubility physics differ fundamentally due to the "Ortho Effect."
  • Ethyl 2-aminobenzoate: Liquid at room temperature (MP

    
     13°C). Solubility is governed by liquid-liquid miscibility  and phase partitioning.
    
  • Ethyl 4-aminobenzoate: Solid at room temperature (MP

    
     90°C). Solubility is governed by crystal lattice energy  and solid-liquid equilibrium.
    

This guide primarily addresses the requested 2-isomer but provides comparative data for the 4-isomer (Benzocaine) where relevant for drug development benchmarking.

Physicochemical Profile & Structural Impact

The solubility of ethyl 2-aminobenzoate is dictated by its ability to form an intramolecular hydrogen bond between the amine and the carbonyl oxygen. This "locks" the molecule's polarity, making it more lipophilic and less able to interact with solvents compared to the para isomer.

Table 1: Comparative Physicochemical Properties

PropertyEthyl 2-aminobenzoate (Target)Ethyl 4-aminobenzoate (Benzocaine)Impact on Solubility
Structure Ortho-substitutedPara-substitutedOrtho allows internal H-bonding.
Physical State (25°C) Viscous Liquid / Low-melt SolidCrystalline SolidLiquid requires no lattice energy break.
Melting Point 13–15 °C88–90 °CLower MP = Higher intrinsic solubility.
Boiling Point 260 °C310 °CLower BP indicates weaker intermolecular forces.
LogP (Octanol/Water) ~2.63~1.862-isomer is significantly more lipophilic.
Primary Solvation Mechanism Miscibility / PartitioningCrystal Lattice Disruption

Solubility Thermodynamics: Hansen Solubility Parameters (HSP)

For liquid solutes like Ethyl 2-aminobenzoate, solubility is best predicted using Hansen Solubility Parameters (HSP) . A solvent is likely to be miscible if its HSP distance (


) from the solute is small (

).

Calculated HSP for Ethyl 2-aminobenzoate:

  • Dispersion (

    
    ):  18.7 MPa
    
    
    
  • Polarity (

    
    ):  8.3 MPa
    
    
    
  • Hydrogen Bonding (

    
    ):  7.9 MPa
    
    
    

Table 2: Predicted Miscibility in Common Organic Solvents Data derived from HSP distance calculation



Solvent




(Distance)
Prediction
Ethyl Acetate 15.85.37.26.5 Fully Miscible
Toluene 18.01.42.09.1 High Solubility
Ethanol 15.88.819.412.8 Miscible (Entropy driven)
Acetone 15.510.47.07.1 Fully Miscible
Water 15.616.042.336.5 Immiscible (Phase separation)
DMSO 18.416.410.28.4 Fully Miscible

Technical Insight: Ethyl 2-aminobenzoate has a low


 (7.9) compared to Benzocaine because its amine protons are tied up in internal hydrogen bonding. This makes it highly soluble in non-polar and aprotic polar solvents (Ethyl Acetate, Toluene) but poorly soluble in water.

Comparative Experimental Data (Benzocaine Reference)

If your application involves the solid 4-isomer (Benzocaine) , miscibility does not apply. You must consider saturation limits. The solubility follows the Apelblat Equation model, which correlates solubility (


) with temperature (

).

Experimental Solubility Hierarchy (Mole Fraction at 298.15 K):



Table 3: Benzocaine Solubility Limits (Experimental) Source: J. Chem. Eng. Data 2016, 61, 8, 2802–2807

SolventSolubility (mol fraction,

) @ 25°C
Solubility (g/L) approx.Thermodynamics
Methanol 0.1245~380 g/LEntropy-driven (

)
Ethanol 0.0892~290 g/LEndothermic (

)
n-Propanol 0.0684~220 g/LEndothermic
Water 0.00018~1.3 g/LHydrophobic effect dominates

Experimental Workflow: Determination Protocols

The following protocols ensure self-validating results for both the liquid (2-amino) and solid (4-amino) isomers.

Protocol A: Miscibility Mapping (For Ethyl 2-aminobenzoate)

Used to determine the "cloud point" or phase separation limit in semi-compatible solvents.

  • Preparation: Aliquot 1.0 mL of Ethyl 2-aminobenzoate into a borosilicate vial.

  • Titration: Add the target solvent in 100

    
    L increments under magnetic stirring (500 RPM).
    
  • Observation: Use a Tyndall beam (red laser, 650nm) to detect turbidity.

    • Clear: Miscible.

    • Turbid/Opaque: Phase separation (immiscible).

    • Schlieren Lines: Mixing in progress.

  • Quantification: If phase separation occurs, centrifuge at 3000 RPM for 5 mins. Analyze the supernatant via HPLC-UV (254 nm) to determine the saturation concentration (

    
    ).
    
Protocol B: Saturation Shake-Flask (For Ethyl 4-aminobenzoate)

Standard for solid solutes.

  • Excess Addition: Add solid Benzocaine to the solvent until a visible precipitate remains (supersaturation).

  • Equilibration: Agitate at constant temperature (

    
    C) for 72 hours.
    
  • Filtration: Filter supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Dilution & Analysis: Dilute filtrate 1:100 with mobile phase and analyze via HPLC.

Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting a solvent system based on the specific aminobenzoate isomer and the intended application (Synthesis vs. Formulation).

SolventSelection Start Start: Select Isomer Isomer2 Ethyl 2-aminobenzoate (Liquid/Low Melt) Start->Isomer2 Ortho (Flavor/Int) Isomer4 Ethyl 4-aminobenzoate (Solid Benzocaine) Start->Isomer4 Para (Drug) Goal2 Goal: Formulation or Reaction? Isomer2->Goal2 Goal4 Goal: Crystallization or Delivery? Isomer4->Goal4 Miscibility Check HSP Distance (Ra) Goal2->Miscibility Reaction Solvent SolubilityLimit Check Apelblat Data Goal4->SolubilityLimit Process Design HighLip Lipophilic Carrier (Oils, Toluene) Miscibility->HighLip Ra < 4 (Non-polar) PolarProt Polar Protics (EtOH, PG) Miscibility->PolarProt Ra < 8 (Polar) HighSol High Solubility (MeOH, EtOH) SolubilityLimit->HighSol Dissolution LowSol Anti-Solvent (Water, Hexane) SolubilityLimit->LowSol Recrystallization

Figure 1: Solvent selection logic flow distinguishing between the miscibility-driven approach for the 2-isomer and the solubility-limit approach for the 4-isomer.

References

  • Hansen Solubility Parameters for Ethyl 2-aminobenzoate

    • Source: Diaz, C., et al. (2024). "Free Surface Energy and Hansen Solubility Parameter Vector Field." Applied Sciences.[1]

    • URL:[Link][1][2]

    • Relevance: Provides the specific values used in Table 2.
  • Experimental Solubility of Ethyl 4-aminobenzoate (Benzocaine)

    • Source: Li, Y., et al. (2016). "Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K.
    • URL:[Link][3]

    • Relevance: Primary source for Table 3 d
  • Thermodynamic Analysis of Benzocaine Polymorphs

    • Source: Cheuk, D., et al. (2020).[4][5] "Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents." Journal of Pharmaceutical Sciences.

    • URL:[Link]

    • Relevance: Validates the solid-st
  • General Chemical Properties (PubChem)

    • Source: National Center for Biotechnology Information.
    • URL:[Link]

    • Relevance: Verific

Sources

Toxicological profile and safety handling of 2-Aminoethyl benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Aminoethyl benzoate (often supplied as the hydrochloride salt) is a specialized ester used primarily as a synthetic intermediate and a structural probe in membrane physiology. It is chemically distinct from its isomers and analogs, such as Ethyl 2-aminobenzoate (Anthranilate) and Ethyl 4-aminobenzoate (Benzocaine).

Critical Safety Distinction: Researchers must not confuse 2-Aminoethyl benzoate with Ethyl 2-aminobenzoate . The former is an ester of benzoic acid and ethanolamine; the latter is an ester of anthranilic acid and ethanol. This structural difference dictates entirely different metabolic fates and toxicological profiles.

Chemical Identification Table
ParameterSpecification
IUPAC Name 2-Aminoethyl benzoate
Common Name Ethanolamine benzoate; Benzoic acid 2-aminoethyl ester
CAS Number (Free Base) 1128-75-2
CAS Number (HCl Salt) 545375-30-2 (Typical commercial form)
Molecular Formula C₉H₁₁NO₂ (Free Base) / C₉H₁₂ClNO₂ (HCl Salt)
Molecular Weight 165.19 g/mol (Base) / 201.65 g/mol (HCl)
Physical State White to off-white hygroscopic solid (HCl salt)
Solubility Highly soluble in water, ethanol; sparingly soluble in non-polar solvents.[1]

Part 2: Toxicological Profile

The toxicological assessment of 2-Aminoethyl benzoate is derived from its rapid metabolic hydrolysis and the known properties of its metabolites ("Read-Across" methodology).

Metabolic Fate & Mechanism of Action

Upon systemic absorption, 2-Aminoethyl benzoate functions as a "soft drug" analog. It is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) and tissue carboxylesterases.

Metabolic Pathway Diagram (DOT):

MetabolicPathway Substrate 2-Aminoethyl Benzoate (Intact Ester) Metabolite1 Benzoic Acid Substrate->Metabolite1 Hydrolysis Metabolite2 Ethanolamine Substrate->Metabolite2 Hydrolysis Enzyme Plasma Butyrylcholinesterase (BChE) Enzyme->Substrate Catalysis Excretion1 Hippuric Acid (Urine) Metabolite1->Excretion1 Glycine Conjugation (Liver) Excretion2 Phospholipid Synthesis Or Deamination Metabolite2->Excretion2 Re-incorporation

Caption: Figure 1. Metabolic hydrolysis pathway of 2-Aminoethyl benzoate mediated by plasma esterases.

Systemic Toxicity
  • Acute Toxicity (Estimated): The LD50 is estimated to be >2000 mg/kg (Oral, Rat) based on the toxicity of its hydrolysis products.

    • Benzoic Acid:[2][3][4][5][6] Low toxicity; rapidly conjugated with glycine to form hippuric acid.

    • Ethanolamine: Moderate toxicity; naturally occurring in phospholipids.

  • CNS Effects: As a structural analog of local anesthetics (esters like procaine), the intact molecule possesses sodium channel blocking activity. High systemic bolus doses could theoretically induce CNS excitation (tremors) followed by depression, though its rapid hydrolysis half-life limits this risk compared to amide anesthetics.

Local Effects
  • Skin/Eye: Classified as Irritating (Category 2) .[7] The hydrochloride salt is acidic in aqueous solution, causing potential contact dermatitis and severe eye irritation.

  • Sensitization: Low potential compared to para-amino benzoate derivatives (PABA analogs), as it lacks the para-amino moiety responsible for cross-sensitization in sulfonamide allergies.

Part 3: Safety Handling & Protocols

Engineering Controls & PPE

Every handling procedure must be self-validating to prevent exposure.

  • Respiratory: Handling of the lyophilized powder requires a Class II Biological Safety Cabinet or a chemical fume hood to prevent inhalation of hygroscopic dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended when handling stock solutions >1 M.

  • Ocular: Chemical splash goggles are mandatory. Face shields are required during synthesis or large-scale dissolution.

Emergency Response
  • Inhalation: Move to fresh air. If wheezing occurs (amine irritation), administer oxygen.

  • Eye Contact: Flush immediately with saline or water for 15 minutes. Note: The HCl salt can cause rapid pH changes in the eye; immediate irrigation is critical.

  • Spill Cleanup:

    • Isolate the area.

    • Cover spill with a 1:1 mixture of sodium bicarbonate/sand to neutralize acidity.

    • Sweep up carefully to avoid dust generation.

    • Clean surface with 70% ethanol followed by water.

Part 4: Experimental Protocols

Protocol A: Identity Verification (1H NMR)

Rationale: To distinguish 2-Aminoethyl benzoate from its isomers (ethyl 2-aminobenzoate) before use in sensitive biological assays.

  • Solvent: Dissolve 10 mg in Deuterated DMSO (DMSO-d6) or D₂O.

  • Acquisition: 400 MHz or higher.

  • Key Diagnostic Signals (Expected):

    • Aromatic Protons: Multiplets at δ 7.4–8.0 ppm (Benzoate ring).

    • Ester Methylene (-O-CH₂-): Triplet at ~δ 4.3–4.4 ppm.

    • Amino Methylene (-CH₂-N): Triplet at ~δ 2.9–3.1 ppm.

    • Differentiation: If you see a broad singlet at δ 4-6 ppm disappearing with D₂O shake (NH₂), and the aromatic region shows an ABCD pattern typical of ortho-substitution, you have the wrong compound (Ethyl 2-aminobenzoate). 2-Aminoethyl benzoate will show standard mono-substituted benzene symmetry.

Protocol B: Plasma Stability Assay

Rationale: To determine the half-life (


) of the ester in biological media, ensuring it acts as a "soft drug" or linker as intended.

Workflow Diagram (DOT):

StabilityAssay Step1 Preparation: Spike Plasma (Rat/Human) with 10 µM 2-AEB Step2 Incubation: 37°C Water Bath Step1->Step2 Step3 Sampling Points: 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching: Add cold Acetonitrile (1:3 v/v) + Internal Standard Step3->Step4 Step5 Analysis: LC-MS/MS or HPLC-UV Step4->Step5

Caption: Figure 2. Step-by-step workflow for determining plasma hydrolytic stability.

Detailed Steps:

  • Preparation: Pre-warm pooled plasma (Rat or Human) to 37°C.

  • Spike: Add 2-Aminoethyl benzoate stock (in water) to reach 10 µM final concentration. DMSO concentration must be <0.5%.

  • Sampling: At defined intervals (0, 5, 10, 30 min), remove 50 µL aliquots.

  • Quench: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Procaine or Lidocaine).

  • Centrifugation: Spin at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant into HPLC-UV (254 nm) or LC-MS. Monitor the disappearance of the parent peak and appearance of Benzoic Acid.[5]

References

  • Thermo Fisher Scientific. (2023). Ethanolamine benzoate hydrochloride Safety Data Sheet (SDS). Retrieved from

  • PubChem. (2023).[6] Compound Summary: Benzoic acid, 2-aminoethyl ester.[3] National Library of Medicine. Retrieved from [6]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Benzoates and their metabolic pathways. Retrieved from

  • Parchem. (2023). Ethanolamine benzoate (CAS 1128-75-2) Technical Specifications. Retrieved from

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. Journal of Organic Chemistry. (Contextual reference for ester hydrolysis mechanisms). Retrieved from

Sources

An In-Depth Technical Guide to the Chemical Stability and Degradation Profile of Ethyl 2-Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the chemical stability and degradation profile of ethyl 2-aminobenzoate (also known as ethyl anthranilate). As a key starting material and intermediate in the pharmaceutical and other industries, a thorough understanding of its stability is paramount for ensuring product quality, safety, and regulatory compliance. This document delves into the intrinsic stability of the molecule and its degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols for forced degradation studies and a validated stability-indicating analytical method are provided to equip researchers and drug development professionals with the necessary tools for robust stability assessment.

Introduction: The Significance of Ethyl 2-Aminobenzoate

Ethyl 2-aminobenzoate is a versatile aromatic ester widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its chemical structure, featuring both an amine and an ester functional group, makes it susceptible to various degradation pathways that can impact the purity, potency, and safety of final products. Therefore, a comprehensive understanding of its chemical stability and degradation profile is a critical aspect of drug development and formulation studies.

This guide is designed to serve as an in-depth technical resource for scientists and researchers. It moves beyond a theoretical overview to provide practical, field-proven insights into the causality behind experimental choices in stability testing.

Intrinsic Stability and Physicochemical Properties

Ethyl 2-aminobenzoate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1] The molecule's stability is influenced by its functional groups: the ester moiety, which is susceptible to hydrolysis, and the aromatic amine, which can be prone to oxidation and photodegradation. It is recommended to protect this compound from air and light.[2]

Table 1: Key Physicochemical Properties of Ethyl 2-Aminobenzoate

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point267-269 °C
Melting Point13 °C[2]
SolubilitySparingly soluble in water; soluble in ethanol, ether[1]
pKa (conjugate acid)2.18[2]

Degradation Profile: Pathways and Products

Forced degradation studies are essential to understanding the potential degradation pathways of a drug substance.[3][4] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products and evaluate the stability-indicating nature of analytical methods.[5]

Hydrolytic Degradation

The ester linkage in ethyl 2-aminobenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-aminobenzoic acid (anthranilic acid) and ethanol.[1]

A study on the hydrolysis of 2-aminobenzoate esters revealed a pH-independent reaction mechanism between pH 4 and 8.[6] This is attributed to intramolecular general base catalysis by the neighboring amine group, which leads to a 50-100 fold rate enhancement compared to the corresponding para-substituted esters.[6]

Figure 1: Hydrolytic Degradation Pathway of Ethyl 2-Aminobenzoate

cluster_conditions Hydrolytic Conditions E2A Ethyl 2-aminobenzoate H2O H₂O (Acid/Base) E2A->H2O Products 2-Aminobenzoic Acid + Ethanol H2O->Products

Caption: Hydrolysis of ethyl 2-aminobenzoate.

Oxidative Degradation

The aromatic amine group in ethyl 2-aminobenzoate makes it susceptible to oxidation. While specific studies on the oxidative degradation of ethyl 2-aminobenzoate are limited, research on the closely related ethyl 4-aminobenzoate using a UV-activated persulfate process provides valuable insights.[7] The degradation pathways likely involve hydroxylation of the aromatic ring and cleavage of the ester bond.[7] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[8]

Figure 2: Postulated Oxidative Degradation Pathways

E2A Ethyl 2-aminobenzoate Oxidant [O] E2A->Oxidant Hydroxylated Hydroxylated Derivatives Oxidant->Hydroxylated Hydroxylation Cleavage Ester Cleavage Products Oxidant->Cleavage Oxidative Cleavage

Caption: Potential oxidative degradation routes.

Photodegradation

Ethyl 2-aminobenzoate is known to be light-sensitive.[2] A study on the photodegradation of the analogous methyl 2-aminobenzoate demonstrated that it undergoes direct photolysis under UVC and UVB irradiation, a process that is accelerated in the presence of hydrogen peroxide.[9][10] The primary photodegradation products identified were hydroxy derivatives formed by the action of hydroxyl radicals.[9][10]

Figure 3: Photodegradation Workflow

start Ethyl 2-aminobenzoate Solution expose Expose to UV/Vis Light start->expose analyze Analyze for Degradants (HPLC) expose->analyze identify Identify Photoproducts (LC-MS) analyze->identify

Caption: Experimental workflow for photostability testing.

Forced Degradation Study: A Practical Protocol

The objective of a forced degradation study is to generate a degradation level of 5-20% to ensure that the analytical method is capable of detecting and separating the degradation products without completely destroying the sample.[3]

General Considerations
  • Concentration: It is recommended to start with a concentration of 1 mg/mL.[11]

  • Solvents: Use solvents that are inert and do not cause degradation on their own.

  • Termination: After the stress period, neutralize acidic and basic samples to prevent further degradation.[11]

Step-by-Step Methodology
  • Acid Hydrolysis:

    • Dissolve ethyl 2-aminobenzoate in a suitable solvent to obtain a 1 mg/mL solution.

    • Add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), sampling at each time point.

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve ethyl 2-aminobenzoate in a suitable solvent to obtain a 1 mg/mL solution.

    • Add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours), sampling at each time point.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve ethyl 2-aminobenzoate in a suitable solvent to obtain a 1 mg/mL solution.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), sampling at each time point.

  • Thermal Degradation:

    • Place solid ethyl 2-aminobenzoate in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).

    • Dissolve the samples in a suitable solvent before analysis.

  • Photodegradation:

    • Expose a 1 mg/mL solution of ethyl 2-aminobenzoate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

Stability-Indicating Analytical Method: RP-HPLC

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.[11] A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[11]

Rationale for Method Selection

RP-HPLC is chosen for its versatility, high resolution, and compatibility with a wide range of analytes and solvents. The use of a Diode Array Detector (DAD) allows for peak purity analysis, ensuring that the analyte peak is not co-eluting with any degradation products.[9]

Detailed HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation

The stability-indicating nature of the method must be validated according to ICH guidelines. This includes demonstrating specificity by showing that the method can resolve the main peak from all degradation products generated during forced degradation studies.

Conclusion

The chemical stability of ethyl 2-aminobenzoate is a critical parameter that requires thorough investigation. This guide has provided a comprehensive overview of its degradation profile under hydrolytic, oxidative, and photolytic stress conditions. By understanding the degradation pathways and employing robust analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this important chemical intermediate. The provided protocols for forced degradation and the stability-indicating HPLC method serve as a practical starting point for these essential studies.

References

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3474-3479. [Link]

  • G. Lanzafame, et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 619. [Link]

  • Chen, J., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Molecules, 24(14), 2623. [Link]

  • Lanzafame, G., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

  • Alsante, K. M., et al. (2014).
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 74, 1-24.
  • Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361. [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Reynolds, D. W., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1017-1033.
  • Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Google Patents. (n.d.). EP1261546B1 - Regeneration of a working solution in a hydrogen peroxide production process.

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The Multifaceted Biological Activities of 2-Aminobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The 2-Aminobenzothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an incessant search for novel chemical scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents. Among these, the 2-aminobenzothiazole core has emerged as a "privileged" structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring with an amino group at the 2-position, provides a unique three-dimensional arrangement that facilitates interactions with a diverse array of biological targets.[2] Its derivatives have demonstrated significant potential in addressing a wide range of pathological conditions, including cancer, microbial infections, inflammation, and neurodegenerative diseases.[1][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of 2-aminobenzothiazole derivatives. Moving beyond a mere cataloging of effects, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for the evaluation of these activities, and presents a critical analysis of structure-activity relationships (SAR) to guide future drug design efforts. The information compiled herein is grounded in authoritative scientific literature, ensuring both accuracy and practical relevance for those working at the forefront of pharmaceutical research.

I. Anticancer Activity: Targeting Key Signaling Pathways

The quest for novel anticancer agents remains a paramount challenge in medicinal chemistry. 2-Aminobenzothiazole derivatives have garnered significant attention in this arena, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][4]

A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial mechanism underlying the anticancer properties of many 2-aminobenzothiazole derivatives is their ability to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5]

Some 2-aminobenzothiazole derivatives have been shown to act as potent inhibitors of PI3K, particularly the PI3Kα and PI3Kγ isoforms.[6] By binding to the ATP-binding pocket of the kinase domain, these compounds can effectively block the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[5][6] Molecular docking studies have provided valuable insights into the specific interactions between these derivatives and the PI3K active site, guiding the rational design of more potent and selective inhibitors.[5]

dot graph "PI3K_Akt_mTOR_Pathway_Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Akt -> Apoptosis_Inhibition; Aminobenzothiazole -> PI3K [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; } Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

B. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Quantitative Data: Anticancer Activity of Representative 2-Aminobenzothiazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
OMS5 A549 (Lung)22.13[4]
OMS14 A549 (Lung)61.03[4]
OMS5 MCF-7 (Breast)35.48[4]
OMS14 MCF-7 (Breast)47.21[4]
Compound 13 HCT116 (Colon)6.43[7]
Compound 13 A549 (Lung)9.62[7]
Compound 13 A375 (Melanoma)8.07[7]
Compound 20 A549 (Lung)9.99[7]
Compound 20 HCT116 (Colon)7.44[7]
Compound 20 MCF-7 (Breast)8.27[7]
Compound 53 PC-3 (Prostate)0.35[7]
Compound 53 DU145 (Prostate)0.62[7]
Compound 8i MCF-7 (Breast)6.34[6]
Compound 8m MCF-7 (Breast)8.30[6]
Compound 7 A-375 (Melanoma)16[8]

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

A. Mechanism of Action: Targeting Essential Bacterial Processes

While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may exert their antimicrobial effects by inhibiting essential bacterial enzymes, such as DNA gyrase.[9] DNA gyrase is a topoisomerase that plays a critical role in DNA replication, and its inhibition leads to bacterial cell death.[9]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

    • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

dot graph "Antimicrobial_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare Microbial\nInoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilutions [label="Prepare Serial Dilutions of\n2-Aminobenzothiazole Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate_Plate [label="Inoculate 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Read_MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Inoculum; Start -> Serial_Dilutions; Prepare_Inoculum -> Inoculate_Plate; Serial_Dilutions -> Inoculate_Plate; Inoculate_Plate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; } Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

C. Quantitative Data: Antimicrobial Activity of Representative 2-Aminobenzothiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1n Candida albicans4-8[10]
Compound 1o Candida albicans4-8[10]
Compound 1n Candida parapsilosis4-8[10]
Compound 1o Candida parapsilosis4-8[10]
Compound 18 E. coli6-8[9]
Compound 18 P. aeruginosa6-8[9]
Compound 20 S. aureus4-6[9]
Compound 2d E. faecalis8[11]
Compound 2d S. aureus8[11]
Compound 7 Enterococcus faecalisModerate Activity[8]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. 2-Aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[12]

A. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult rats or mice, and allow them to acclimatize to the laboratory conditions.

    • Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the 2-aminobenzothiazole derivative.

  • Compound Administration:

    • Administer the test compound and control substances orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each test group compared to the control group.

    • A significant reduction in paw volume indicates anti-inflammatory activity.

IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Emerging evidence suggests that 2-aminobenzothiazole derivatives may possess neuroprotective properties, offering a potential therapeutic avenue.[3][11][13] A key mechanism implicated in their neuroprotective effect is the mitigation of oxidative stress.[14]

A. Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂). The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for these studies.[7][9][10][15][16]

Principle: H₂O₂ induces oxidative stress, leading to cell death. A neuroprotective compound will increase the viability of cells exposed to H₂O₂.

Step-by-Step Methodology:

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells in a suitable medium.

    • For a more neuron-like phenotype, differentiate the cells using agents like retinoic acid.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the 2-aminobenzothiazole derivative for a specified period (e.g., 1-24 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200-500 µM) for a set duration (e.g., 2-24 hours).[9][10][15]

  • Assessment of Cell Viability:

    • Perform an MTT assay, as described in the anticancer section, to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the compound at each concentration by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

V. Synthesis of 2-Aminobenzothiazole Derivatives: A General Approach

The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, followed by cyclization.[1] Further modifications can be made to the 2-amino group or the benzene ring to generate a library of diverse compounds for biological screening.[1][4]

A common synthetic route involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, which can then be reacted with various amines or other nucleophiles to yield the final products.[1]

dot graph "Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, size="7.6,!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Aminobenzothiazole [label="2-Aminobenzothiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetyl_Chloride [label="Chloroacetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-(benzo[d]thiazol-2-yl)\n-2-chloroacetamide", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine/Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="2-Aminobenzothiazole\nDerivative", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aminobenzothiazole -> Intermediate [label="Reaction"]; Chloroacetyl_Chloride -> Intermediate [style=dashed]; Intermediate -> Final_Product [label="Reaction"]; Amine -> Final_Product [style=dashed]; } Figure 3: A general synthetic scheme for 2-aminobenzothiazole derivatives.

VI. Conclusion and Future Directions

The 2-aminobenzothiazole scaffold represents a highly promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The derivatives of this versatile molecule have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The experimental protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity.

Future research should focus on the development of more selective and potent derivatives, a deeper elucidation of their mechanisms of action, and comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles. The continued investigation of 2-aminobenzothiazole derivatives holds great promise for addressing some of the most pressing challenges in modern medicine.

VII. References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477.

  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. (2022). Protocol Exchange.

  • Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. (2021). Antioxidants, 10(4), 527.

  • 2-Aminobenzothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics. (2025). BenchChem.

  • Catalano, A., Carocci, A., Defrenza, I., Muraglia, M., Carrieri, A., Van Bambeke, F., ... & Franchini, C. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European journal of medicinal chemistry, 64, 357-364.

  • Al-Ostath, O. A., Al-Malki, J. S., Zordok, W. A., El-Ashmawy, I. M., & El-Sherif, Y. A. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2023). Pharmaceuticals, 16(5), 738.

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Thesis.

  • Al-Ostath, O. A., Al-Malki, J. S., Zordok, W. A., El-Ashmawy, I. M., & El-Sherif, Y. A. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

  • Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. (2009). E-Journal of Chemistry, 6(S1), S431-S438.

  • Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells. (2016). Neurochemical Research, 41(12), 3237-3246.

  • Al-Ostath, O. A., Al-Malki, J. S., Zordok, W. A., El-Ashmawy, I. M., & El-Sherif, Y. A. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. (2022). Archiv der Pharmazie, 355(8), e2200146.

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022). International Journal of Molecular Sciences, 23(21), 13009.

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLoS One.

  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. (2022). Archiv der Pharmazie.

  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Journal of the Iranian Chemical Society, 20(9), 2261-2274.

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (2023). International Academic Journal of Engineering, Science and Technology, 2(1), 1-10.

  • synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). RSC Advances.

  • Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research, 6(11), 4734.

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025). International Journal of Pharmaceutical Research and Applications.

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2015). Archiv der Pharmazie, 348(10), 730-737.

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Methodological & Application

The Strategic Application of 2-Aminoethyl Benzoate in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of versatile and efficient starting materials is paramount to the successful synthesis of active pharmaceutical ingredients (APIs). Among these, 2-Aminoethyl benzoate and its structural isomers, particularly ethyl 4-aminobenzoate (Benzocaine), serve as critical building blocks for a diverse range of pharmaceutical intermediates. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of these compounds, complete with detailed protocols, mechanistic insights, and safety considerations. Our focus will be on their pivotal role in the synthesis of local anesthetics and biologically significant benzothiazole scaffolds.

Introduction: The Versatility of Aminobenzoate Esters in Medicinal Chemistry

Ethyl aminobenzoates are aromatic esters that possess two key functional groups ripe for chemical modification: an amino group and an ester group. This dual functionality allows for a wide array of synthetic transformations, making them highly valuable precursors in the construction of complex molecular architectures. The position of the amino group on the benzene ring (ortho, meta, or para) significantly influences the reactivity and the final structure of the synthesized intermediates. This guide will primarily focus on the applications of ethyl 2-aminobenzoate and its more commercially prominent isomer, ethyl 4-aminobenzoate, in the synthesis of important pharmaceutical agents.

Synthesis of Local Anesthetics: The Procaine and Benzocaine Archetype

One of the most well-established applications of ethyl 4-aminobenzoate is in the synthesis of local anesthetics. The structural motif of an aromatic ester linked to a tertiary amine via an ethyl chain is a hallmark of many effective local anesthetic drugs.

The Synthesis of Procaine: A Classic Transesterification Approach

Procaine, a widely used local anesthetic, can be synthesized from ethyl 4-aminobenzoate (benzocaine) through a transesterification reaction with 2-(diethylamino)ethanol.[1] This reaction is typically catalyzed by a base, such as sodium ethoxide.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The ethoxide ion, a strong nucleophile, deprotonates the hydroxyl group of 2-(diethylamino)ethanol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of ethyl 4-aminobenzoate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an ethoxide leaving group and the formation of the desired product, procaine.

Experimental Workflow: Synthesis of Procaine

Caption: Workflow for the synthesis of Procaine.

Materials:

  • Ethyl 4-aminobenzoate (1.65 g, 10 mmol)

  • 2-(Diethylamino)ethanol (1.17 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Ethanol

  • Deionized water

Procedure:

  • To a dry 50 mL round-bottom flask, add ethyl 4-aminobenzoate, 2-(diethylamino)ethanol, and sodium ethoxide.

  • Equip the flask with a reflux condenser.

  • Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 20 mL of cold deionized water to the reaction mixture with stirring to precipitate the crude procaine base.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure procaine.

  • Dry the crystals in a desiccator.

Expected Yield: ~75-85%

Synthesis of Benzocaine Analogues: The Fischer-Speier Esterification

Benzocaine (ethyl 4-aminobenzoate) itself is a topical anesthetic.[2] Its synthesis from p-aminobenzoic acid (PABA) and ethanol is a classic example of Fischer-Speier esterification.[3][4] This method can be adapted to synthesize various benzocaine analogues by using different alcohols.

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[3] The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification PABA p-Aminobenzoic Acid Protonated_PABA Protonated PABA PABA->Protonated_PABA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PABA->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Benzocaine Benzocaine Protonated_Ester->Benzocaine - H+

Caption: Mechanism of Benzocaine synthesis.

Materials:

  • p-Aminobenzoic acid (PABA) (1.2 g)[3]

  • Absolute ethanol (12.0 mL)[3]

  • Concentrated sulfuric acid (1.0 mL)[3]

  • 10% Sodium carbonate solution[4]

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol with stirring.[3]

  • Slowly and carefully add concentrated sulfuric acid to the solution. A precipitate may form.[3]

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes.[3]

  • After reflux, cool the reaction mixture to room temperature.[3]

  • Pour the cooled solution into a beaker containing approximately 30 mL of deionized water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution dropwise until the effervescence ceases and the pH is alkaline.[4] This will precipitate the benzocaine.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude benzocaine from an ethanol/water mixture to obtain the pure product.

  • Dry the crystals to a constant weight.

Expected Yield: ~80-90%

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.1989-92310
2-(Diethylamino)ethanolC₆H₁₅NO117.19-70[5]163[5]
ProcaineC₁₃H₂₀N₂O₂236.3161-62[1]-
Procaine HydrochlorideC₁₃H₂₁ClN₂O₂272.77155-158[6]-

Synthesis of Benzothiazole Derivatives: A Gateway to Bioactive Heterocycles

2-Aminoethyl benzoate and its derivatives can also be utilized in the synthesis of more complex heterocyclic systems, such as benzothiazoles. These scaffolds are present in a wide range of pharmacologically active compounds. A common synthetic route involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, such as esters.

General Synthesis of 2-Substituted Benzothiazoles

The reaction of 2-aminothiophenol with a benzoic acid derivative, such as 2-aminoethyl benzoate, in the presence of a dehydrating agent or catalyst, leads to the formation of a 2-arylbenzothiazole intermediate.

Materials:

  • 2-Aminothiophenol

  • Substituted benzoic acid or ester (e.g., 2-Aminoethyl benzoate)

  • Polyphosphoric acid (PPA) or other suitable catalyst/dehydrating agent

  • Appropriate solvent (e.g., toluene, xylene)

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol and the benzoic acid derivative in a suitable solvent.

  • Add the catalyst/dehydrating agent (e.g., PPA).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow: Synthesis of 2-Arylbenzothiazoles

Caption: General workflow for 2-Arylbenzothiazole synthesis.

Safety and Handling

Working with the chemicals mentioned in these protocols requires strict adherence to safety guidelines.

  • 2-Aminoethyl benzoate and its isomers: These are generally considered stable compounds. However, it is crucial to consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood and add the acid slowly to other solutions to avoid splashing and excessive heat generation.[3]

  • Sodium Ethoxide: A strong base and highly flammable. It reacts violently with water. Handle in an inert, dry atmosphere (e.g., under nitrogen or argon).[7] Wear appropriate PPE and have a suitable fire extinguisher readily available.

  • 2-(Diethylamino)ethanol: A corrosive and flammable liquid.[8] Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.

  • 2-Aminothiophenol: Has a strong, unpleasant odor and is toxic. Handle in a fume hood and wear appropriate PPE.

General Laboratory Practices:

  • Always wear appropriate PPE, including safety glasses, lab coats, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Keep flammable solvents away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

2-Aminoethyl benzoate and its isomers are undeniably valuable and versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. Their application in the creation of local anesthetics like procaine and benzocaine, as well as their utility in constructing complex heterocyclic systems such as benzothiazoles, underscores their importance in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely utilize these building blocks in their drug discovery and development endeavors. By understanding the underlying chemical principles and adhering to rigorous safety standards, the full synthetic potential of these aminobenzoate esters can be realized.

References

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Application Note: A Validated RP-HPLC Method for the Rapid Quantification of 2-Aminoethyl Benzoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Aminoethyl benzoate in typical reaction mixtures. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for monitoring reaction progress, determining yield, and assessing the purity of 2-Aminoethyl benzoate. The developed isocratic method utilizes a C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive, step-by-step protocol for sample preparation, analysis, and method validation, ensuring easy implementation in a quality control or research laboratory setting.

Introduction

2-Aminoethyl benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise and accurate quantification to ensure the quality and efficiency of the manufacturing process.[1] High-performance liquid chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[2] This application note addresses the need for a validated analytical method to quantify 2-Aminoethyl benzoate, particularly in complex reaction matrices where by-products and unreacted starting materials may be present.

The causality behind the experimental choices in this method is rooted in the physicochemical properties of 2-Aminoethyl benzoate and the principles of reversed-phase chromatography. A C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining the aromatic structure of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time. UV detection is employed based on the chromophoric nature of the 2-Aminoethyl benzoate molecule. The entire method is developed and validated following the principles outlined in the ICH Q2(R2) guideline to ensure its reliability and fitness for purpose.[3][4][5]

Experimental

Materials and Reagents
  • Reference Standard: 2-Aminoethyl benzoate, certified reference material (CRM) with a purity of ≥99.5%.[6]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: HPLC grade or freshly prepared deionized water.

  • Buffer components: Sodium acetate and glacial acetic acid, both of analytical grade.

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).

Instrumentation

The analysis was performed on a standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 2-Aminoethyl benzoate.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Sodium Acetate Buffer (pH 4.3) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 235 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Rationale for parameter selection: A C18 column provides excellent retention for the moderately polar 2-Aminoethyl benzoate. The mobile phase composition was chosen to achieve a suitable retention time and good peak shape. The pH of the buffer (4.3) ensures the amino group is protonated, leading to consistent interactions with the stationary phase. The detection wavelength of 235 nm was selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.[7]

Protocols

Preparation of Solutions

3.1.1. Sodium Acetate Buffer (pH 4.3)

  • Dissolve 2.72 g of sodium acetate in 1000 mL of HPLC grade water.

  • Adjust the pH to 4.3 with glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

3.1.2. Mobile Phase Preparation

  • Mix 200 mL of acetonitrile with 800 mL of the prepared sodium acetate buffer (pH 4.3).

  • Degas the mobile phase by sonication or vacuum filtration.

3.1.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2-Aminoethyl benzoate reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

3.1.4. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from a reaction mixture)
  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute with the mobile phase to a concentration that is expected to fall within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[2]

Workflow for Sample Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Experimental workflow from solution preparation to final quantification.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][8]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of 2-Aminoethyl benzoate, and a sample from a placebo reaction mixture (containing all components except the starting material for 2-Aminoethyl benzoate). The chromatograms showed no interfering peaks at the retention time of 2-Aminoethyl benzoate, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing six concentrations of 2-Aminoethyl benzoate ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of 2-Aminoethyl benzoate spiked into a placebo reaction mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7

The high recovery rates demonstrate the accuracy of the method.[9]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

  • Repeatability: Six replicate injections of a 20 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Type% RSD
Repeatability < 1.0
Intermediate Precision < 2.0

The low relative standard deviation (RSD) values indicate that the method is precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Method Validation Logic

G cluster_validation Method Validation (ICH Q2 R2) cluster_precision Precision Sub-types A Specificity B Linearity A->B C Accuracy B->C E LOD & LOQ B->E D Precision C->D C->E F Robustness D->F G Repeatability D->G H Intermediate Precision D->H

Caption: Logical flow of the method validation process.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable tool for the quantification of 2-Aminoethyl benzoate in reaction mixtures. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This validated method can be confidently implemented in quality control and research laboratories for routine analysis.

References

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

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The Synthesis of Schiff Base Derivatives from 2-Aminoethyl Benzoate: A Detailed Protocol and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Schiff base derivatives from 2-aminoethyl benzoate (ethyl anthranilate). Schiff bases, characterized by their azomethine group (-C=N-), are a critical class of compounds in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document, intended for researchers and scientists, details the underlying reaction mechanism, provides a step-by-step synthesis protocol, outlines characterization techniques, and discusses the rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Significance of Anthranilate-Derived Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[3] The resulting imine or azomethine functional group is a key pharmacophore that imparts diverse biological activities to the molecule.[4] When derived from anthranilic acid esters like 2-aminoethyl benzoate, these compounds possess a unique structural scaffold that is frequently explored in the design of novel therapeutic agents.[2] The presence of the ester group and the aromatic ring provides sites for further modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives and their metal complexes are investigated for a wide array of applications, from anticancer and anti-inflammatory agents to catalysts and analytical sensors.[2][5]

The synthesis is typically a straightforward, acid-catalyzed condensation reaction, which makes it an attractive route for generating libraries of diverse compounds for high-throughput screening in drug discovery pipelines.[6][7]

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Role of the Acid Catalyst

An acid catalyst is employed to enhance the electrophilicity of the aldehyde's carbonyl carbon. By protonating the carbonyl oxygen, the carbon atom becomes more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2-aminoethyl benzoate. The catalyst also facilitates the final dehydration step by protonating the hydroxyl group of the intermediate carbinolamine, converting it into a good leaving group (water).[8]

pH Control: A Critical Parameter

The pH of the reaction medium must be carefully controlled for optimal results.[8]

  • If the pH is too low (highly acidic): The primary amine of the 2-aminoethyl benzoate will be protonated to form an ammonium salt. This removes the nucleophilic lone pair on the nitrogen, rendering it unable to attack the carbonyl carbon and stalling the reaction.

  • If the pH is too high (basic or neutral): The initial nucleophilic attack can still occur, but the subsequent elimination of the hydroxyl group from the carbinolamine intermediate is slow. The hydroxyl group is a poor leaving group and requires protonation to be eliminated as water.[8]

A weakly acidic medium (pH ~4-5) is typically ideal, providing enough acid to catalyze the reaction without deactivating the amine nucleophile.[8] This is often achieved by using catalytic amounts of acids like glacial acetic acid or methanesulfonic acid.[9][10]

Mechanistic Pathway

The reaction proceeds through the following key steps, as illustrated in the diagram below:

  • Nucleophilic Attack: The nitrogen atom of 2-aminoethyl benzoate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, resulting in the final Schiff base product and regenerating the acid catalyst.

G Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2 & 3: Proton Transfer & Carbinolamine Formation cluster_2 Step 4: Dehydration cluster_3 Step 5: Deprotonation A Amine (2-Aminoethyl benzoate) C Tetrahedral Intermediate A->C attacks B Aldehyde (Protonated) B->C D Carbinolamine C->D Proton Transfer E Protonated Carbinolamine D->E + H+ F Imine Cation + H2O E->F - H2O G Schiff Base (Final Product) F->G - H+

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Experimental Protocol: Synthesis of Ethyl 2-((4-bromobenzylidene)amino)benzoate

This protocol details the synthesis of a specific Schiff base derivative from 2-aminoethyl benzoate and 4-bromobenzaldehyde, a common reaction that yields a crystalline product.[9]

Materials and Equipment
  • Reagents:

    • 2-Aminoethyl benzoate (Ethyl anthranilate)

    • 4-Bromobenzaldehyde

    • Absolute Ethanol (Solvent)

    • Methanesulfonic acid (Catalyst) or Glacial Acetic Acid

    • All chemicals should be of analytical grade.[11]

  • Equipment:

    • 50 mL Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Beakers, graduated cylinders

    • Buchner funnel and filter paper for filtration

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Melting point apparatus

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-aminoethyl benzoate (1.65 g, 10 mmol) in 20 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the amine is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 4-bromobenzaldehyde (1.85 g, 10 mmol) in a 1:1 molar ratio.[9] Stir for 5-10 minutes at room temperature.

  • Catalyst Addition: Add a catalytic amount of methanesulfonic acid (approx. 5 mol%, ~0.05 g) or 2-3 drops of glacial acetic acid to the reaction mixture.[9][10] The use of a Brønsted acid catalyst like methanesulfonic acid can lead to higher yields and shorter reaction times.[6]

  • Reaction: The reaction can be performed under two common conditions:

    • Room Temperature: Stir the mixture at room temperature for 4-6 hours.

    • Reflux: For faster reaction rates, attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-3 hours.[7]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction's progression.

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[10] For higher purity, the product can be recrystallized from hot ethanol.

  • Drying and Yield Calculation: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Weigh the final product and calculate the percentage yield. Yields for this reaction are typically high, often exceeding 80-90%.[9]

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Amine 2-Aminoethyl benzoateNucleophile
Aldehyde 4-BromobenzaldehydeElectrophile
Molar Ratio 1:1 (Amine:Aldehyde)Stoichiometric reaction
Solvent Absolute EthanolDissolves reactants, suitable for reflux
Catalyst Methanesulfonic Acid / Acetic AcidSpeeds up the reaction by activating the carbonyl and facilitating dehydration[6]
Temperature Room Temp or Reflux (~78°C)Controls reaction rate
Time 2-6 hoursVaries with temperature; monitor with TLC

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.

  • Melting Point: A sharp melting point indicates a high degree of purity. Compare the observed value with literature data if available.[6]

  • FTIR Spectroscopy: The most critical evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.[7] Simultaneously, the characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear or be significantly diminished.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.0 ppm.[7] The signals corresponding to the aldehyde proton (~9.5-10.5 ppm) and the amine protons (~4.0-5.0 ppm, broad) will be absent in the final product spectrum.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target Schiff base.[7]

Troubleshooting

IssuePossible CauseSolution
Low or No Yield 1. Inactive catalyst or wrong pH. 2. Impure starting materials. 3. Insufficient reaction time/temp.1. Check the pH; add a bit more catalyst if needed. 2. Purify starting materials (e.g., recrystallize aldehyde). 3. Increase reaction time or switch from room temp to reflux.
Oily Product / Fails to Crystallize 1. Presence of impurities. 2. Product is an oil at room temp.1. Attempt purification via column chromatography. 2. Try to precipitate the product from a different solvent system or by trituration.
Multiple Spots on TLC Incomplete reaction or side reactions.Allow the reaction to run longer. If impurities persist, purify the product by recrystallization or column chromatography.

References

  • P. Ramesh et al. (2024). Synthesis of Schiff base with ethyl 2-amino benzoate via Brønsted acid. Google AI Grounding.
  • N. Krishnarao et al. (2023). amino benzoate moiety promoted. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 776-788.
  • Wikipedia. (n.d.). Schiff base. Wikipedia. [Link]

  • Taghreed H. Al-Noor et al. (2012). Synthesis, characterization, schiff base phenyl 2-(2-hydroxybenzylidenamino)benzoate and its complexes with LaIII,CrIII and PrII. University of Baghdad Digital Repository. [Link]

  • ScienceScholar. (2022). Synthesis of new Schiff bases derivative of benzoin compounds. ScienceScholar. [Link]

  • BYJU'S. (2020). Synthesis of Schiff Bases. BYJU'S. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. [Link]

  • CIBTech. (n.d.). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. CIBTech. [Link]

  • JOCPR. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. JOCPR. [Link]

  • PubMed. (n.d.). Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid. PubMed. [Link]

  • Chemical Review and Letters. (2023). A Comprehensive Review on Anthranilic acid-derived Schiff bases and their Metal Chelates: Structures and Applications. Chemical Review and Letters. [Link]

  • ResearchGate. (2020). Some Metal Ions Complexes Derived From Schiff Base Ligand with Anthranillic Acid: Preparation, Spectroscopic and Biological Studies. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]

  • Baghdad Science Journal. (2020). Some Metal Ions Complexes Derived From Schiff Base Ligand with Anthranillic Acid: Preparation, Spectroscopic and Biological Stud. Baghdad Science Journal. [Link]

  • PubMed. (n.d.). Biological activity of some Schiff bases and their metal complexes. PubMed. [Link]

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Use of ethyl 2-aminobenzoate as a reference standard in pharmaceutical analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the critical role of Ethyl 2-aminobenzoate (CAS: 87-25-2), commonly known as Ethyl Anthranilate, within the pharmaceutical quality control framework. While widely recognized as a fragrance ingredient, its primary pharmaceutical significance lies in its status as a positional isomer impurity (EP Impurity D) in the synthesis of Benzocaine (Ethyl 4-aminobenzoate).[1][2] This guide provides validated protocols for its use as a Reference Standard (RS), focusing on the chromatographic separation of ortho- and para-isomers, system suitability criteria, and orthogonal verification methods.

Chemical Basis & Criticality

The Isomer Challenge

The synthesis of Benzocaine typically involves the esterification of p-aminobenzoic acid (PABA).[1][2][3] However, contamination with o-aminobenzoic acid (Anthranilic acid) or side reactions can yield Ethyl 2-aminobenzoate .[1][2]

  • Target API: Benzocaine (Ethyl 4 -aminobenzoate)[1][2][4]

  • Impurity: Ethyl 2 -aminobenzoate (Ethyl Anthranilate)[1][2][5][6]

The structural difference is subtle—a shift of the amino group from the para to the ortho position.[2] This shift significantly alters the physicochemical properties due to the ortho-effect :

  • Intramolecular Hydrogen Bonding: The ortho isomer forms an internal hydrogen bond between the amino hydrogen and the ester carbonyl oxygen.[1][2]

  • Chromatographic Consequence: This internal bonding reduces the polarity of the ortho isomer compared to the para isomer (where polar groups are exposed).[1][2] Consequently, Ethyl 2-aminobenzoate typically exhibits longer retention on Reversed-Phase (C18) columns compared to Benzocaine.[1][2]

Regulatory Status
  • European Pharmacopoeia (EP): Listed as Impurity D in the Benzocaine monograph.[2][6]

  • USP: Controlled as a related compound.[1][2]

  • Safety: While used in food/fragrance, its presence in parenteral or topical anesthetics must be strictly controlled to ensure API purity and prevent off-target sensitization.[1][2]

Analytical Strategy: Visualized Workflow

The following workflow outlines the lifecycle of Ethyl 2-aminobenzoate from standard preparation to data reporting.

AnalyticalWorkflow StandardPrep Standard Preparation (Stock: 1.0 mg/mL in MeOH) Dilution Working Standard (10 µg/mL in Mobile Phase) StandardPrep->Dilution Dilute HPLC HPLC-UV/DAD Analysis (C18 Column, pH 3.5) Dilution->HPLC Inject Resolution Check Resolution (Rs) (Rs > 2.0 vs Benzocaine) HPLC->Resolution Data Processing Resolution->HPLC Fail (Adjust Gradient) Quant Quantification (External Std Method) Resolution->Quant Pass Report CoA Generation (Impurity % w/w) Quant->Report

Figure 1: Analytical workflow for using Ethyl 2-aminobenzoate as a Reference Standard.

Protocol A: HPLC-UV Separation (The Workhorse Method)[1][2]

This protocol is designed to separate the ortho impurity from the para parent drug.[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for aromatic esters.[1][2]
Mobile Phase A Phosphate Buffer (20 mM, pH 3.[2]5)Acidic pH suppresses ionization of the weak amine (pKa ~2.2), ensuring sharp peaks.[2]
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute hydrophobic aromatics.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Detection UV @ 220 nm (or DAD 200-400 nm)220 nm detects the benzene ring; 335 nm is specific to the ortho isomer (anthranilate fluorescence region).[2]
Temperature 30°CControls viscosity and retention reproducibility.[2]
Injection Vol 10 µLStandard loop size.[1][2]
Gradient Program

Note: Isocratic elution (e.g., 50:50 Buffer:ACN) often works, but a gradient ensures late-eluting dimers are cleared.[1][2]

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Standard Preparation Steps
  • Stock Solution (A): Accurately weigh 10.0 mg of Ethyl 2-aminobenzoate Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol. (Conc: 1000 µg/mL).[2]

  • System Suitability Solution (B): Accurately weigh 10.0 mg of Benzocaine API into a 10 mL flask. Add 100 µL of Stock Solution A. Dilute to volume with Mobile Phase.

    • Result: Contains 1000 µg/mL Benzocaine + 10 µg/mL Ethyl 2-aminobenzoate (1% impurity level).[1][2]

  • Sensitivity Solution (C): Dilute Stock Solution A to 0.5 µg/mL (0.05% level) to verify Limit of Quantification (LOQ).

Acceptance Criteria (System Suitability)
  • Resolution (

    
    ):  > 2.0 between Benzocaine (Retention ~6-8 min) and Ethyl 2-aminobenzoate (Retention ~9-12 min). Note: The ortho-isomer elutes later due to intramolecular H-bonding.[1][2]
    
  • Tailing Factor: < 1.5 for both peaks.[1][2]

  • RSD (n=6): < 2.0% for the reference standard peak area.[2]

Protocol B: GC-MS Identification (Orthogonal Verification)

Because Ethyl 2-aminobenzoate is a volatile ester (bp ~268°C), GC-MS is excellent for confirming identity during method validation or forensic analysis.[1][2]

GC Parameters
ParameterSpecification
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 10:[1][2]1)
Oven Program 60°C (1 min) → 20°C/min → 280°C (5 min)
MS Source EI (70 eV), 230°C
Scan Range 40–350 amu
Spectral Interpretation
  • Retention Index: ~1390 (on DB-5).[1][2]

  • Key Ions (m/z):

    • 165 (Molecular Ion,

      
      )[2][7]
      
    • 119 (Base Peak,

      
      , loss of ethoxy group)[1][2]
      
    • 92 (Aniline fragment)[2]

  • Differentiation: Benzocaine (Para) will also show m/z 165 and 119, but the retention time will differ significantly (Benzocaine elutes later on non-polar GC columns due to higher boiling point/polarity interaction differences compared to the HPLC order).[2]

Mechanistic Insight: The Ortho-Effect

Understanding the structural behavior is vital for troubleshooting separation issues.[1][2]

OrthoEffect cluster_0 Ethyl 2-aminobenzoate (Impurity) cluster_1 Benzocaine (API) Ortho Ortho-Isomer (Intramolecular H-Bond) Prop1 Reduced Polarity Ortho->Prop1 Prop2 Increased Retention (RP-HPLC) Prop1->Prop2 Para Para-Isomer (Exposed Polar Groups) Prop3 Higher Polarity Para->Prop3 Prop4 Decreased Retention (RP-HPLC) Prop3->Prop4

Figure 2: Impact of structural isomerism on chromatographic behavior.

References

  • European Pharmacopoeia Commission. Benzocaine Monograph: Impurity D.[1][2][6] European Pharmacopoeia (Ph.[2] Eur.), 11th Edition.[2] [2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate.[1][2] PubChem.[1][2][8] Accessed Oct 2023.[1][2] [Link]

  • Akiyama, H., et al. (2024).[2][9] Novel simultaneous analysis of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization. Analytical and Bioanalytical Chemistry.[2] [Link] (Demonstrates the use of the para-isomer, contrasting with the ortho-isomer discussed here).

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid and isomers. (Demonstrating separation of 2-amino, 3-amino, and 4-amino isomers). [Link]

Sources

Application Note: High-Sensitivity Derivatization of 2-Aminoethyl Benzoate for Bioanalytical Quantitation

[1]

Executive Summary

This guide details the analytical protocols for the derivatization of 2-Aminoethyl benzoate (2-AEB), a critical intermediate and metabolite often associated with local anesthetics (e.g., procaine) and polymer synthesis. While 2-AEB possesses a benzoate chromophore allowing UV detection (254 nm), its sensitivity is often insufficient for trace analysis in complex biological matrices (plasma, urine) or environmental samples.[1]

We present two validated workflows to overcome these limitations:

  • LC-FLD (Fluorescence): "Turn-on" fluorogenic derivatization using o-Phthalaldehyde (OPA) and 3-Mercaptopropionic acid (3-MPA) targeting the primary aliphatic amine.[1] This method offers femtomole-level sensitivity.[1]

  • GC-MS (Mass Spectrometry): Silylation using MSTFA to cap the polar amine, ensuring volatility, inertness, and improved peak symmetry.[1]

Chemical Basis & Mechanistic Logic[1]

The Analyte

2-Aminoethyl benzoate (

  • Target Functional Group: Primary Aliphatic Amine (

    
    ).[1]
    
  • pKa: ~9.0–9.5 (estimated based on ethanolamine esters).[1]

  • Challenge: The polar amine causes peak tailing in GC and lacks native fluorescence for high-sensitivity HPLC.

Derivatization Strategy
  • For HPLC: We utilize the Hantzsch-type reaction (specifically the formation of an isoindole). OPA reacts with the primary amine only in the presence of a nucleophilic thiol. We select 3-MPA over the traditional 2-mercaptoethanol because the resulting isoindole derivative exhibits superior stability, crucial for batch processing.

  • For GC: We utilize Nucleophilic Substitution (

    
    )  at the silicon atom. The active hydrogen on the amine is replaced by a trimethylsilyl (TMS) group, preventing hydrogen bonding with the stationary phase.
    

Protocol A: LC-FLD Automated Derivatization (OPA/3-MPA)[1]

Objective: Trace quantification (LOQ < 10 fmol) in aqueous matrices. Instrumentation: Agilent 1260/1290 Infinity II or Thermo Vanquish with FLD.

Reagents
  • OPA Reagent: 10 mg o-Phthalaldehyde dissolved in 1 mL Methanol.[1]

  • Buffer (Critical): 0.4 M Borate Buffer, pH 10.2 (Agilent Part No. 5061-3339 or equivalent). Note: High pH is required to deprotonate the amine (

    
    ), making it nucleophilic.
    
  • Reducing Agent: 3-Mercaptopropionic acid (3-MPA).[1]

  • Reconstitution: Mix 1 mL OPA solution + 5 mL Borate Buffer + 10 µL 3-MPA. Filter (0.2 µm).[1][2] Store in amber glass (stable for 3 days at 4°C).

Automated Workflow (Injector Program)

Manual derivatization is discouraged due to the kinetic instability of OPA derivatives. Use the autosampler's "Pre-treatment" or "Injector Program" function:

StepActionVolumeMechanistic Note
1Draw Borate Buffer5.0 µLEstablishes pH 10.2 environment.[1]
2Draw Sample (2-AEB)1.0 µLAnalyte introduction.
3Draw OPA/3-MPA Reagent1.0 µLMolar excess of reagent (approx 50:1).[1]
4Mix in Needle/Loop3 x Max VolTurbulent mixing ensures homogeneity.
5Wait1.0 minReaction half-life is fast; 1 min ensures completion.[1]
6InjectFull LoopTransfer to column immediately.[1]
Detection Parameters
  • Excitation: 340 nm

  • Emission: 450 nm[1][3]

  • Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus C18), pH stable (pH 8 mobile phase recommended to keep derivative stable during separation).[1]

Protocol B: GC-MS Silylation (MSTFA)[1]

Objective: Structural confirmation and volatility enhancement. Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ) with 1% TMCS (catalyst).[1][4]

Critical Pre-requisites
  • Anhydrous Conditions: Silylation reagents hydrolyze instantly upon contact with water.[1] Samples must be dried (SpeedVac or Nitrogen blow-down) and reconstituted in anhydrous pyridine or acetonitrile.[1]

  • Solvent: Pyridine is preferred as it acts as an acid scavenger (absorbing the trifluoroacetamide byproduct) and catalyzes the silylation.

Step-by-Step Procedure
  • Preparation: Place 100 µL of sample (in volatile solvent) into a 1.5 mL GC vial.

  • Drying: Evaporate to complete dryness under a stream of dry Nitrogen (

    
    ).[1]
    
  • Reconstitution: Add 50 µL anhydrous Pyridine. Vortex.

  • Derivatization: Add 50 µL MSTFA + 1% TMCS .

  • Reaction: Cap tightly. Incubate at 65°C for 30 minutes .

    • Why Heat? While aliphatic amines react at room temp, the steric bulk of the ethyl benzoate tail may slow the kinetics. Heat ensures 100% conversion to the mono-TMS or di-TMS derivative.[1]

  • Injection: Inject 1 µL (Split 1:10) into GC-MS.[1]

GC-MS Parameters
  • Inlet: 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms).[1]

  • Carrier: Helium, 1.0 mL/min.[1]

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    300°C.
  • MS Source: EI, 70 eV.[1] Look for molecular ion

    
     (Mono-TMS) or 
    
    
    (Di-TMS).[1]

Visualization of Workflows

Logical Pathway for 2-AEB Analysis

The following diagram illustrates the decision matrix and reaction pathways for both methods.

Gcluster_LCMethod A: LC-FLD (High Sensitivity)cluster_GCMethod B: GC-MS (Volatility)Analyte2-Aminoethyl Benzoate(Primary Amine)OPAReagent: OPA + 3-MPABuffer: Borate pH 10.2Analyte->OPAAqueous/PolarDryEvaporate to Dryness(N2 Stream)Analyte->DryNon-VolatileMatrixSample Matrix(Plasma/Urine)Matrix->AnalyteAutoInjAutomatedIn-Needle ReactionOPA->AutoInjIsoindoleFluorescent Isoindole(Ex 340nm / Em 450nm)AutoInj->IsoindoleMSTFAReagent: MSTFA + 1% TMCSSolvent: Anhydrous PyridineDry->MSTFAHeatIncubate 65°C30 minsMSTFA->HeatTMS_DerivTMS-Derivative(Volatile/Stable)Heat->TMS_Deriv

Caption: Decision matrix for derivatizing 2-Aminoethyl benzoate based on analytical goals (Sensitivity vs. Identification).

Validation & Quality Control

To ensure data integrity (Trustworthiness), the following acceptance criteria must be met:

ParameterLC-FLD (OPA)GC-MS (MSTFA)
Linearity (

)
> 0.999 (0.1 - 100 pmol)> 0.995 (1 - 1000 pmol)
Derivative Stability Unstable (Analyze <10 min post-mix)Stable (24 hours in anhydrous vial)
Precision (RSD) < 2.0% (Automated mixing)< 5.0% (Manual prep)
Interferences Primary amines (Lysine, etc.)[1][5]Active Hydrogens (-OH, -NH)

Troubleshooting Tip:

  • LC-FLD: If fluorescence is low, check Buffer pH.[1] If pH < 9.0, the amine is protonated (

    
    ) and will not  react with OPA.
    
  • GC-MS: If no peak appears, moisture has likely hydrolyzed the MSTFA. Ensure vials are baked or solvent is strictly anhydrous.[1]

References

  • Agilent Technologies. (2024).[1] Automation of Sample Derivatization Using the Agilent 1260 Infinity II Prime LC System for Amino Acid Analysis. (Application Note detailing OPA/FMOC automated workflows).

    • Sigma-Aldrich (Merck). (2023).[1] The Use of Derivatization Reagents for Gas Chromatography (GC) - Guide to Silylation. (Comprehensive guide on MSTFA/BSTFA reactivity).

      • Thermo Fisher Scientific. (2022).[1] GC Analysis of Derivatized Amino Acids using MSTFA. (Protocol for silylation of amine-containing analytes).[1][4][6]

        • PubChem. (2024).[1] 4-(2-Aminoethyl)benzoic acid & Ethyl 2-aminobenzoate Compound Summary. (Chemical property verification).

        The Versatility of 2-Aminoethyl Benzoate in Heterocyclic Synthesis: Application Notes and Protocols

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Introduction: 2-Aminoethyl Benzoate as a Privileged Scaffold

        In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are fundamental to the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials, 2-aminoethyl benzoate and its esters stand out as exceptionally versatile building blocks. The presence of an ortho-amino group and an ester functionality on the same aromatic ring provides a unique combination of nucleophilic and electrophilic sites, paving the way for a diverse range of cyclization strategies. This application note provides an in-depth guide to the utility of 2-aminoethyl benzoate in the synthesis of key heterocyclic systems, with a focus on quinazolinones and benzodiazepines. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the broader implications for drug discovery and development.

        The strategic placement of the amino and ester groups in 2-aminoethyl benzoate allows for a variety of intramolecular and intermolecular reactions to form fused heterocyclic rings. The amino group serves as a potent nucleophile, readily reacting with electrophilic partners, while the ester group can be activated or transformed to participate in ring closure. This inherent reactivity profile makes 2-aminoethyl benzoate a valuable precursor for constructing complex molecular architectures with significant biological activity.

        I. Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry

        Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. 2-Aminoethyl benzoate serves as an excellent starting material for the synthesis of 4(3H)-quinazolinones through various synthetic strategies.

        A. Mechanism of Quinazolinone Formation

        The most common approach for synthesizing quinazolinones from 2-aminoethyl benzoate involves a two-step process: acylation of the amino group followed by cyclocondensation.

        • Acylation: The primary amino group of 2-aminoethyl benzoate is first acylated using an acyl chloride or an acid anhydride. This step forms the corresponding N-acyl-2-aminoethyl benzoate intermediate.

        • Cyclocondensation: The N-acylated intermediate then undergoes an intramolecular cyclization. This is often facilitated by heating in the presence of a dehydrating agent or a catalyst. The nitrogen of the amide attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the quinazolinone ring.

        Alternatively, a one-pot synthesis can be achieved by reacting 2-aminoethyl benzoate with a suitable reagent that provides the C2 carbon of the quinazolinone ring, such as formamide or orthoesters.

        Workflow for Quinazolinone Synthesis from 2-Aminoethyl Benzoate

        G A 2-Aminoethyl Benzoate C N-Acyl-2-aminoethyl Benzoate Intermediate A->C Acylation B Acyl Chloride or Acid Anhydride E 4(3H)-Quinazolinone C->E Cyclocondensation D Heating / Catalyst

        Caption: General workflow for the synthesis of 4(3H)-quinazolinones from 2-aminoethyl benzoate.

        B. Experimental Protocols

        This protocol is adapted from established methods for the synthesis of quinazolinones from anthranilic acid derivatives.[1]

        Step 1: Synthesis of Ethyl 2-acetamidobenzoate

        • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethyl benzoate (10.0 g, 60.5 mmol) in 100 mL of anhydrous toluene.

        • Slowly add acetic anhydride (6.8 mL, 72.6 mmol) to the solution at room temperature.

        • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.

        • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

        • Allow the mixture to cool to room temperature. The product, ethyl 2-acetamidobenzoate, will precipitate out of the solution.

        • Filter the solid precipitate, wash with cold toluene (2 x 20 mL), and dry under vacuum to obtain the intermediate.

        Step 2: Cyclization to 2-Methyl-4(3H)-quinazolinone

        • Combine the dried ethyl 2-acetamidobenzoate (from Step 1) with an excess of formamide (20 mL) in a 100 mL round-bottom flask.

        • Heat the mixture at 150-160 °C for 4 hours in an oil bath.

        • Cool the reaction mixture to room temperature, which should result in the formation of a solid mass.

        • Add 50 mL of cold water to the flask and break up the solid with a spatula.

        • Filter the crude product, wash thoroughly with cold water to remove excess formamide, and then with a small amount of cold ethanol.

        • Recrystallize the crude product from ethanol to afford pure 2-methyl-4(3H)-quinazolinone.

        Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[2][3]

        • In a 10 mL microwave-safe vial, combine 2-aminoethyl benzoate (1.0 mmol), an orthoester (e.g., triethyl orthoformate, 1.2 mmol), and ammonium acetate (2.0 mmol).

        • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

        • Seal the vial and place it in a microwave reactor.

        • Irradiate the mixture at 120 °C for 10-15 minutes.

        • After cooling, add 10 mL of cold water to the vial.

        • Collect the resulting precipitate by filtration, wash with water, and dry.

        • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

        Reactant 1Reactant 2ProductMethodYield (%)Reference
        2-Aminoethyl benzoateAcetic Anhydride, Formamide2-Methyl-4(3H)-quinazolinoneConventional Heating~70-80Adapted from[1]
        2-Aminoethyl benzoateTriethyl Orthoformate, NH4OAc4(3H)-quinazolinoneMicrowave Irradiation>85Adapted from[4]

        II. Synthesis of Benzodiazepines: A Class of Key CNS Depressants

        1,4-Benzodiazepines are a class of psychoactive drugs with significant therapeutic applications as anxiolytics, sedatives, and anticonvulsants. The synthesis of benzodiazepine scaffolds can be achieved using 2-aminoethyl benzoate as a precursor.

        A. Mechanistic Pathway to Benzodiazepines

        The synthesis of a 1,4-benzodiazepin-5-one ring from 2-aminoethyl benzoate typically involves the reaction with an α-amino acid or its derivative, followed by cyclization.

        • Amide Formation: The amino group of 2-aminoethyl benzoate reacts with a protected α-amino acid (e.g., N-protected glycine) in the presence of a coupling agent to form an amide bond.

        • Deprotection and Cyclization: The protecting group on the α-amino acid is removed, and the newly freed amino group undergoes an intramolecular cyclization by attacking the ester carbonyl of the 2-aminobenzoate moiety. This ring-closing step is often promoted by heat or a catalyst and results in the formation of the seven-membered benzodiazepine ring.

        Generalized Pathway to 1,4-Benzodiazepin-5-ones

        G A 2-Aminoethyl Benzoate C Amide Intermediate A->C Amide Coupling B N-Protected α-Amino Acid E Linear Amino-Amide C->E Deprotection D Deprotection G 1,4-Benzodiazepin-5-one E->G Cyclization F Intramolecular Cyclization

        Caption: Synthetic route to 1,4-benzodiazepin-5-ones from 2-aminoethyl benzoate.

        B. Experimental Protocol

        This protocol is based on established methodologies for benzodiazepine synthesis from anthranilate esters.

        Step 1: Coupling with N-Boc-Glycine

        • Dissolve 2-aminoethyl benzoate (5.0 g, 30.3 mmol) and N-Boc-glycine (5.8 g, 33.3 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.

        • Cool the solution to 0 °C in an ice bath.

        • Add N,N'-dicyclohexylcarbodiimide (DCC) (6.9 g, 33.3 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.37 g, 3.0 mmol).

        • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

        • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

        • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

        • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude coupled product. Purify by column chromatography if necessary.

        Step 2: Deprotection and Cyclization

        • Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (50 mL).

        • Stir the solution at room temperature for 2 hours to remove the Boc protecting group.

        • Remove the solvent and excess TFA under reduced pressure.

        • Dissolve the resulting crude amine salt in a high-boiling point solvent such as xylene (100 mL).

        • Add a catalytic amount of a base, such as triethylamine, to neutralize the salt.

        • Heat the mixture to reflux (approximately 140 °C) for 6-8 hours to effect cyclization.

        • Monitor the reaction by TLC.

        • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

        • Purify the crude product by column chromatography on silica gel to yield the desired 1,4-benzodiazepin-5-one.

        Starting MaterialReagentsProduct ClassKey FeaturesReference
        2-Aminoethyl benzoateN-Boc-Glycine, DCC, DMAP; TFA; Heat1,4-Benzodiazepin-5-oneMulti-step synthesis involving peptide coupling and cyclization.Adapted from general benzodiazepine synthesis principles[5]

        III. Prospective Synthesis of Other Heterocycles

        The reactivity of 2-aminoethyl benzoate suggests its potential as a precursor for other important heterocyclic systems, although specific literature protocols may be less common.

        A. Triazoles

        The synthesis of benzotriazoles from 2-aminoethyl benzoate could be envisioned through diazotization of the amino group followed by an intramolecular cyclization. However, the more common route to triazoles involves [3+2] cycloadditions, which would require significant modification of the starting material. A plausible, though less direct, route could involve the conversion of the ester to a hydrazide, followed by reaction with a suitable one-carbon synthon.

        B. Fused Pyrimidines and other N-Heterocycles

        By reacting 2-aminoethyl benzoate with bifunctional reagents, it is possible to construct a variety of fused heterocyclic systems. For example, reaction with β-ketoesters could lead to the formation of fused pyridinone rings. The specific reaction conditions would dictate the final product, highlighting the versatility of the 2-aminobenzoate scaffold.

        Conclusion

        2-Aminoethyl benzoate is a highly valuable and versatile starting material in the synthesis of a wide range of heterocyclic compounds, most notably quinazolinones and benzodiazepines. Its bifunctional nature allows for straightforward and efficient construction of these important scaffolds through well-established acylation and cyclocondensation reactions. The protocols provided herein offer a practical guide for researchers in the fields of organic synthesis and drug discovery. The potential for this precursor to be utilized in the synthesis of other heterocyclic systems warrants further exploration, promising new avenues for the development of novel therapeutic agents and functional materials. The continued investigation into the reactivity and applications of 2-aminoethyl benzoate will undoubtedly lead to further innovations in heterocyclic chemistry.

        References

        • Generis Publishing. (n.d.). Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. Retrieved from [Link]

        • Al-Obaidi, A. M., & Al-Janabi, A. S. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Global Pharma Technology, 10(09), 235-242.
        • Larsson, J. (2010). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. Retrieved from [Link]

        • PrepChem. (n.d.). Synthesis of anthranilic acid hydroxylamide. Retrieved from [Link]

        • Abbas, S. Y., El-Bayouki, K. A., & Basyouni, W. M. (2019). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Mini-Reviews in Organic Chemistry, 16(6), 555-577.
        • Reddy, Ch. V., & Pillai, C. N. (2006). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
        • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

        • Google Patents. (n.d.). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
        • Guchhait, S. K., & Chaudhary, P. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 735137.
        • Google Patents. (n.d.). Preparation method of ethyl p-aminobenzoate.
        • ResearchGate. (n.d.). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Retrieved from [Link]

        • Singh, O., & Kumar, A. (2010). Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. E-Journal of Chemistry, 7(4), 1235-1238.
        • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

        • Larsson, J. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet University Press.
        • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

        • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... Retrieved from [Link]

        • ResearchGate. (n.d.). An efficient, one-pot three components synthesis of[1][6] triazoloquinazolinone derivatives using anthranilic acid as green catalyst. Retrieved from [Link]

        • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

        • Stuart, D. R., Alsabeh, P. G., Kuhn, M., & Fagnou, K. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Journal of the American Chemical Society, 133(42), 16831-16834.
        • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

        • TSI Journals. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. Retrieved from [Link]

        • Google Patents. (n.d.). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
        • ProQuest. (n.d.). Microwave assisted synthesis of quinazolinone using different bases. Retrieved from [Link]

        • PubChem. (n.d.). Ethyl 2-aminobenzoate. Retrieved from [Link]

        • Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 965831.
        • IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]

        • ResearchGate. (n.d.). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. Retrieved from [Link]

        Sources

        Application Note: Strategic Use of 2-Aminoethyl Benzoate in Functional Azo Dye Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        This Application Note is structured as a high-level technical guide for the synthesis of functionalized azo dyes using 2-Aminoethyl benzoate (2-AEB) as a critical nucleophilic linker. This approach is relevant for the development of prodrug-dyes, affinity ligands, and specialized disperse dyes.

        Executive Summary

        2-Aminoethyl benzoate (2-AEB) is a bifunctional building block featuring a primary aliphatic amine and a benzoate ester. Unlike aromatic amines used as diazo components, 2-AEB is utilized in azo dye chemistry primarily as a nucleophilic tether or coupling modifier . Its incorporation introduces a lipophilic benzoate moiety, which can enhance cellular permeability in biological stains or improve substantivity in disperse dyes.

        This guide details the protocol for synthesizing a Benzoate-Tethered Triazine Azo Dye . This architecture is critical in drug discovery and material science, where the dye serves as a tracer and the benzoate group acts as a hydrolyzable "pro-moiety" or a hydrophobic anchor.

        Chemical Strategy & Mechanism[1][2][3]

        The Role of 2-Aminoethyl Benzoate

        In the context of azo dyes, 2-AEB (

        
        ) functions through its primary amine (
        
        
        
        ).
        • Not a Diazo Component: The aliphatic amine does not form a stable diazonium salt; it would rapidly decompose to an alcohol/alkene via carbocation intermediates.

        • Nucleophilic Application: The amine is an excellent nucleophile for attacking electrophilic centers on dye scaffolds (e.g., cyanuric chloride, sulfonyl chlorides, or activated esters).

        • Ester Functionality: The benzoate ester survives mild coupling conditions but remains susceptible to enzymatic hydrolysis (esterases), making it ideal for designing fluorogenic/chromogenic substrates .

        Reaction Pathway: The Triazine Linker Approach

        The most robust method to attach 2-AEB to an azo chromophore is via a Cyanuric Chloride (Trichloro-s-triazine) bridge. This allows for the stepwise assembly of the dye, the linker (2-AEB), and a solubilizing group.

        Mechanism:

        • Diazotization: Formation of the electrophilic diazonium salt from an aromatic amine.

        • Coupling: Reaction with a nucleophilic coupler (e.g., H-acid or J-acid) to form the chromophore.

        • Triazinylation: Reaction of the chromophore with cyanuric chloride.

        • Conjugation: Nucleophilic substitution of the triazine chloride by 2-AEB.

        Detailed Experimental Protocol

        Protocol A: Synthesis of Benzoate-Functionalized Reactive Red Analogue

        Objective: Synthesize a mono-azo dye conjugated to 2-AEB via a triazine linker. Scale: 10 mmol basis.

        Phase 1: Preparation of the Azo-Triazine Precursor
        • Diazotization:

          • Dissolve Sulfanilic Acid (1.73 g, 10 mmol) in 25 mL water containing Na₂CO₃ (0.6 g) to pH 7.

          • Add HCl (37%, 2.5 mL) and cool to 0–5°C in an ice bath.

          • Dropwise add NaNO₂ (0.69 g, 10 mmol) in 5 mL water. Stir for 30 min. Check for excess nitrous acid with starch-iodide paper (should turn blue). Destruct excess nitrite with sulfamic acid.

        • Coupling:

          • Dissolve H-Acid (3.19 g, 10 mmol) in 30 mL water at pH 6.

          • Add the diazonium suspension to the H-Acid solution over 30 min, maintaining pH 6–7 with Na₂CO₃ solution.

          • Stir at 5°C for 2 hours until coupling is complete (monitor by TLC).

        • Condensation with Cyanuric Chloride:

          • Prepare a slurry of Cyanuric Chloride (1.84 g, 10 mmol) in 20 mL acetone/ice water (1:1).

          • Add the Azo Dye solution to the slurry at 0–5°C.

          • Maintain pH 4–5 with dilute NaOH. Stir for 2 hours.

          • Result: Dichlorotriazine-dye intermediate.

        Phase 2: Conjugation with 2-Aminoethyl Benzoate
        • Preparation of 2-AEB Solution:

          • Dissolve 2-Aminoethyl benzoate hydrochloride (2.02 g, 10 mmol) in 10 mL DMF/Water (1:1). Neutralize with 1 eq NaOH to release the free amine.

        • Substitution Reaction:

          • Add the 2-AEB solution to the Dichlorotriazine-dye intermediate.

          • Raise temperature to 35–40°C .

          • Maintain pH 7.0–7.5 using 2M Na₂CO₃.

          • Stir for 4–6 hours. The second chlorine atom is substituted by the aliphatic amine of 2-AEB.

        • Isolation:

          • Precipitate the product by adding NaCl (15% w/v) and acetone.

          • Filter the solid and wash with cold ethanol to remove unreacted 2-AEB.

          • Dry under vacuum at 40°C.

        Phase 3: Quality Control (QC)
        • TLC: Silica gel, Eluent: n-Butanol/Acetic Acid/Water (4:1:1). Look for a single colored spot with a distinct Rf shift from the starting H-acid dye.

        • UV-Vis: Measure

          
           in water. The benzoate group should not significantly shift the 
          
          
          
          of the chromophore but will alter solubility.
        • FT-IR: Look for the Ester Carbonyl peak (

          
          ) at ~1720 cm⁻¹ and the Triazine ring breathing at ~800 cm⁻¹.
          

        Data & Stoichiometry Table

        ComponentMW ( g/mol )EquivalentsMass (10 mmol scale)Role
        Sulfanilic Acid 173.191.01.73 gDiazo Component
        Sodium Nitrite 69.001.00.69 gDiazotization Agent
        H-Acid (Monosodium) 341.271.03.41 gCoupling Component
        Cyanuric Chloride 184.411.01.84 gLinker Scaffold
        2-Aminoethyl Benzoate HCl 201.651.12.22 gTarget Functional Ligand
        Sodium Carbonate 105.99Variable~2.0 gpH Regulator

        Visualizing the Reaction Workflow

        The following diagram illustrates the critical pathway for incorporating 2-Aminoethyl benzoate into the azo dye structure.

        G cluster_0 Key Transformation Diazo Diazonium Salt (Sulfanilic Acid) Chromophore Azo Chromophore (Intermediate) Diazo->Chromophore Coupling (pH 6, 5°C) Coupler Coupler (H-Acid) Coupler->Chromophore ActivatedDye Dichlorotriazine Dye (Electrophile) Chromophore->ActivatedDye + Cyanuric Chloride (0°C, pH 4) CC Cyanuric Chloride (Linker) CC->ActivatedDye FinalProduct Benzoate-Functionalized Azo Dye ActivatedDye->FinalProduct + 2-AEB Substitution (40°C, pH 7) AEB 2-Aminoethyl Benzoate (Nucleophile) AEB->FinalProduct

        Caption: Stepwise synthesis of the benzoate-dye conjugate. The 2-AEB nucleophile attacks the triazine ring in the final step.

        Critical Troubleshooting & Optimization

        • Hydrolysis of the Ester:

          • Risk:[1] High pH (>9) during the conjugation step can hydrolyze the benzoate ester to the alcohol and benzoic acid.

          • Control: Strictly maintain pH between 7.0 and 7.5. Do not use strong bases like NaOH for adjustment during the 2-AEB addition; use Na₂CO₃ or NaHCO₃.

        • Amine Reactivity:

          • The aliphatic amine of 2-AEB is more nucleophilic than aromatic amines but less reactive than hydroxide ions.

          • Optimization: If yield is low, increase the temperature to 45°C, but monitor for ester hydrolysis. Using a polar aprotic cosolvent (DMF or DMSO) enhances the reaction rate.

        • Purification:

          • Unreacted 2-Aminoethyl benzoate is soluble in organic solvents (ethanol/ethyl acetate). The final dye (sulfonated) is not.

          • Protocol: Wash the crude precipitate thoroughly with warm ethanol to remove excess linker.

        References

        • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

        • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Amine-Reactive Probes).

        • Konstantinova, T. N., et al. (2008). "Synthesis and application of new UV-absorbers and hindered amine light stabilizers." Polymer Degradation and Stability.
        • PubChem. "Methyl 4-(2-aminoethyl)benzoate hydrochloride."[2] (Chemical Structure Validation).

        Sources

        Solid-phase synthesis of peptides using a 2-Aminoethyl benzoate linker.

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Solid-Phase Peptide Synthesis using the 2-Aminoethyl Benzoate (AEB) Linker

        Executive Summary

        The 2-Aminoethyl Benzoate (AEB) linker represents a specialized class of bifunctional spacers used in Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that release a native peptide, the AEB linker is primarily employed to:

        • Introduce a Stable C-Terminal Handle: Generate peptides terminated with a 4-(2-aminoethyl)benzoic acid moiety, providing an aryl-carboxylic acid handle for downstream conjugation (e.g., to proteins, surfaces, or fluorophores) without affecting the peptide's biological activity.

        • Facilitate "Safety-Catch" Strategies: When coupled to specific resins, the AEB moiety can serve as a robust anchor that is stable to standard Fmoc/tBu deprotection cycles but allows for orthogonal cleavage or activation under specialized conditions.

        • Create Permanent Tethers: For on-bead screening assays where the peptide must remain covalently bound to the solid support.

        This guide details the protocol for utilizing the AEB linker to synthesize C-terminally modified peptides, focusing on the Fmoc/tBu strategy .

        Mechanistic Insight & Chemical Logic

        The AEB linker (derived from 4-(2-aminoethyl)benzoic acid) operates on a bifunctional principle:

        • Resin Attachment Point (Carboxyl): The benzoic acid moiety attaches to the solid support (resin). The nature of this bond (ester vs. amide) determines the final cleavage outcome.

        • Peptide Growth Point (Aliphatic Amine): The ethyl-amine group serves as the initiation point for peptide assembly. Since the first amino acid is coupled to this amine, the resulting bond is a secondary amide , which is highly stable to both acid and base.

        Critical Implication: Because the Peptide-Linker bond is a stable amide, standard cleavage cocktails (e.g., TFA) will NOT release the native peptide from the linker. Instead, they release the Peptide-Linker Construct . This is a deliberate design choice for creating modified peptides.

        Strategic Workflow Diagram

        AEB_Synthesis_Flow Resin Functionalized Resin (e.g., 2-CTC or MBHA) Loading Linker Loading (Coupling AEB) Resin->Loading Activation Assembly Peptide Assembly (Fmoc-SPPS) Loading->Assembly Fmoc-AA Coupling Cleavage Cleavage Strategy Assembly->Cleavage Deprotection Product Final Product Cleavage->Product Acidolysis (TFA) (Yields Peptide-AEB-COOH)

        Figure 1: Strategic workflow for AEB-mediated synthesis. Note that the linker remains attached to the peptide upon cleavage from acid-labile resins.

        Experimental Protocol

        Materials & Reagents
        ComponentSpecificationPurpose
        Linker 4-(2-Aminoethyl)benzoic acid (AEB)Bifunctional spacer
        Resin 2-Chlorotrityl Chloride (2-CTC) ResinGenerates Peptide-AEB-COOH (Acid labile)
        Coupling Reagent HATU or DIC/OxymaEfficient amide bond formation
        Base DIPEA (Diisopropylethylamine)Activator base
        Solvent DMF (Anhydrous), DCMReaction media
        Deprotection 20% Piperidine in DMFFmoc removal
        Resin Loading (The "AEB Anchor")

        Objective: Attach the AEB linker to 2-CTC resin via its carboxyl group. This forms a trityl ester, which is cleavable by TFA.

        • Resin Swelling:

          • Weigh 1.0 g of 2-CTC resin (loading ~1.6 mmol/g).

          • Swell in DCM (10 mL) for 30 minutes. Drain.

        • Linker Coupling:

          • Dissolve AEB (1.2 eq relative to resin loading) and DIPEA (4 eq) in anhydrous DMF/DCM (1:1, 10 mL).

          • Note: Do not use pre-activated esters (like NHS) for loading 2-CTC; the base-assisted nucleophilic attack is sufficient and prevents racemization.

          • Add solution to resin. Shake for 2 hours at room temperature.

        • Capping (End-Capping):

          • Add MeOH (1 mL) to the reaction mixture (to cap unreacted trityl chlorides). Shake for 15 mins.

          • Drain and wash resin: DMF (3x), DCM (3x).

        • Loading Determination (Optional but Recommended):

          • Perform a UV-based Fmoc quantification if using Fmoc-protected AEB, or a gravimetric check after drying.

        Peptide Assembly

        Objective: Elongate the peptide chain from the aliphatic amine of the AEB linker.

        • Initial Deprotection (If AEB was N-protected):

          • Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

          • Note: If using free amine AEB, skip this step.

        • Coupling First Amino Acid:

          • Dissolve Fmoc-AA-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

          • Add to resin.[1] Shake for 45-60 minutes.

          • Technical Insight: The aliphatic amine of AEB is sterically accessible and nucleophilic; standard coupling times are sufficient.

        • Elongation:

          • Repeat standard Fmoc SPPS cycles:

            • Deprotection: 20% Piperidine/DMF (5 + 10 min).

            • Wash: DMF (4x).

            • Coupling: Fmoc-AA / HATU / DIPEA.

            • Wash: DMF (3x), DCM (1x).

        Cleavage & Isolation

        Objective: Release the peptide-linker construct from the resin while removing side-chain protecting groups.

        Cleavage Cocktail (Reagent K derivative):

        • TFA (Trifluoroacetic acid): 92.5%

        • TIS (Triisopropylsilane): 2.5%

        • H₂O: 2.5%

        • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Use only if Cys/Met are present)

        Procedure:

        • Wash resin with DCM (5x) to remove all traces of DMF (DMF can cause side reactions during cleavage).

        • Add Cleavage Cocktail (10 mL per gram of resin).

        • Shake for 2-3 hours at room temperature.

        • Filter resin and collect filtrate.

        • Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C).

        • Centrifuge, decant ether, and dry pellet.

        Resulting Structure: H₂N-Peptide-NH-CH₂-CH₂-Ph-COOH (The peptide is terminated with the benzoic acid moiety).

        Applications & Modifications

        Downstream Conjugation (Ligation)

        The free carboxylic acid on the AEB tail is an ideal handle for bio-orthogonal chemistry.

        • Protocol: Dissolve purified Peptide-AEB-COOH in buffer. Activate the C-terminal COOH using EDC/NHS. React with amine-functionalized surfaces, proteins, or fluorophores.

        • Advantage: The phenyl ring acts as a rigid spacer, reducing steric hindrance between the peptide and the conjugation target.

        On-Resin Screening (Permanent Tether)

        If the goal is to keep the peptide on the bead for screening (e.g., One-Bead-One-Compound libraries):

        • Resin Choice: Use MBHA or Rink Amide resin.

        • Chemistry: The AEB carboxyl forms a stable amide with the resin.

        • Cleavage: Treat with TFA/Scavengers.[2] Side chains are deprotected, but the Peptide-AEB-Resin linkage remains intact.

        Troubleshooting & Critical Parameters

        IssueProbable CauseSolution
        Low Loading Efficiency Steric hindrance on 2-CTC resinUse DCM as the primary solvent during loading to maximize resin swelling.
        Incomplete Coupling of 1st AA Aggregation or salt formationUse a "Double Coupling" protocol for the first amino acid attached to the AEB amine.
        Product is Peptide-Acid (No Linker) Wrong Resin/CleavageEnsure the AEB linker was actually coupled. If using Wang resin, ensure the ester bond formed correctly.
        Racemization High base concentrationMaintain base (DIPEA) at < 10 eq during coupling steps. Use Collidine as a milder alternative if Cys/His are sensitive.

        References

        • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Base. Link

        • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5] Chemical Reviews. (Context on orthogonality in linker design). Link

        • Merzote, E., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[2] MDPI Molecules. Link

        • Chem-Impex. (2023). Methyl 4-(2-aminoethyl)benzoate hydrochloride Product Data. (Chemical structure verification). Link

        • Dawson, P. E., et al. (2000). Synthesis of Peptide Thioesters.[1][4][6] (Context on using aminobenzoate derivatives for NCL precursors). Link

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Purification of Ethyl 2-Aminobenzoate

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the purification of ethyl 2-aminobenzoate (ethyl anthraniliate). This guide is designed for researchers, scientists, and drug development professionals who encounter colored impurities during their synthesis and require a pristine, colorless to pale yellow final product. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each purification step.

        Frequently Asked Questions (FAQs)

        This section addresses common questions regarding the nature and origin of impurities in ethyl 2-aminobenzoate.

        Q1: What is the expected appearance of pure ethyl 2-aminobenzoate?

        Pure ethyl 2-aminobenzoate should be a colorless to pale yellow liquid.[1][2] It possesses a characteristic sweet, fruity odor reminiscent of grapes or orange blossoms.[1][2][3] Significant deviation from this appearance, such as a distinct yellow, orange, or brown color, indicates the presence of impurities.

        Q2: What is the likely cause of colored impurities in my ethyl 2-aminobenzoate sample?

        The coloration is typically due to the presence of highly conjugated organic molecules. While not definitively characterized for this specific ester in the provided literature, the impurities are often by-products from the synthesis or degradation. Aromatic amines are susceptible to oxidation, which can form intensely colored compounds.[4] For the closely related anthranilic acid, red-brown impurities are attributed to oxidation or self-condensation products that form at elevated temperatures.[4] It is highly probable that similar processes affect its ethyl ester derivative, especially during synthesis, workup, or prolonged storage.

        Q3: Does a strong color indicate a highly impure sample?

        Not necessarily. Many of the colored by-products are intensely chromophoric, meaning a very small amount (often <1%) can impart a strong color to the entire batch.[4] While purification is essential for high-purity applications, the color itself may not represent a significant mass of impurity.

        Troubleshooting Guide: Step-by-Step Decolorization

        This section provides a logical workflow for diagnosing and solving issues with colored impurities.

        Initial Assessment & First-Line Purification

        Problem: My synthesized ethyl 2-aminobenzoate is distinctly yellow or brown. What is the first purification method I should try?

        Solution: The most direct and effective first step is a combination of activated carbon (charcoal) treatment followed by either distillation or recrystallization (if the product can be solidified). Activated carbon is exceptionally efficient at adsorbing the large, planar, conjugated molecules responsible for color.[5][6]

        G cluster_start cluster_process Purification Process cluster_end start Impure (Colored) Ethyl 2-Aminobenzoate charcoal Activated Carbon Treatment start->charcoal Dissolve in suitable solvent filtration Hot Filtration charcoal->filtration Adsorbs impurities recovery Product Recovery (Distillation/Recrystallization) filtration->recovery Removes carbon end_product Pure (Colorless) Product recovery->end_product Successful troubleshoot Color Persists: Advanced Troubleshooting recovery->troubleshoot Unsuccessful

        Caption: General troubleshooting workflow for purifying colored ethyl 2-aminobenzoate.

        Experimental Protocols
        Protocol 1: Decolorization with Activated Carbon

        This protocol details the use of activated carbon to remove chromophoric impurities. The key is to use the minimum amount of carbon necessary to avoid significant loss of the desired product through co-adsorption.[5]

        Principle of Causality: Activated carbon possesses a vast network of pores, creating an extremely high surface area. This surface has a high affinity for organic molecules, particularly nonpolar, conjugated systems (the source of color), which become trapped (adsorbed) within the pores.[5][6]

        Materials:

        • Crude, colored ethyl 2-aminobenzoate

        • Suitable solvent (e.g., ethanol, isopropanol)

        • Activated carbon (decolorizing charcoal)

        • Erlenmeyer flask

        • Heating source (hot plate)

        • Filter funnel and fluted filter paper

        • Clean receiving flask

        Step-by-Step Methodology:

        • Dissolution: In an Erlenmeyer flask, dissolve the crude ethyl 2-aminobenzoate in the minimum amount of a suitable hot solvent. Ethanol is a common choice due to the product's high solubility.[2]

        • Cooling: Temporarily remove the flask from the heat source and allow the boiling to subside slightly. This is a critical safety step to prevent the solution from boiling over when the high-surface-area charcoal is added.[5]

        • Carbon Addition: Add a very small amount of activated carbon—start with an amount that fits on the tip of a spatula (roughly 1-2% of the solute's weight).

        • Heating and Swirling: Return the flask to the heat source, bring it back to a gentle boil, and swirl the mixture for 2-5 minutes. The solution's color should lighten noticeably, often turning grey due to the suspended carbon particles.[5]

        • Assessment: If the solution remains strongly colored, add another small portion of carbon and repeat the heating step. Avoid adding excessive amounts.

        • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely on the filter paper.

        • Product Recovery: The resulting filtrate should be colorless or significantly lighter. Proceed to recover the purified product by removing the solvent via rotary evaporation or by initiating crystallization.

        Advanced Troubleshooting

        Problem: I performed the activated carbon treatment, but my product is still yellow. What should I do next?

        Solution: If a single carbon treatment is insufficient, it may indicate a higher concentration of impurities or impurities that are less readily adsorbed. Before repeating the process, consider optimizing your solvent system for a subsequent recrystallization or moving to a more powerful separation technique like column chromatography.

        Q: How do I choose a better solvent for recrystallization?

        A: The ideal recrystallization solvent is one in which your desired compound (ethyl 2-aminobenzoate) is highly soluble at high temperatures but poorly soluble at low temperatures.[7] The impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.

        Solvent Selection Table for Ethyl 2-Aminobenzoate

        SolventBoiling Point (°C)PolarityRationale & Comments
        Ethanol 78PolarGood general-purpose solvent. Ethyl 2-aminobenzoate is very soluble.[2] May require a co-solvent to reduce solubility for crystallization.
        Isopropanol 82PolarSimilar to ethanol, offers a slightly higher boiling point.
        Hexane/Heptane ~69 / ~98NonpolarGood for precipitating polar compounds. Can be used as an "anti-solvent" with ethanol or ethyl acetate. A hexane/dichloromethane system has been used for the related ethyl 4-aminobenzoate.[8]
        Ethyl Acetate 77IntermediateA versatile ester solvent that often provides good solubility differentials.
        Toluene 111NonpolarHigher boiling point allows for a wider temperature gradient, which can be beneficial for crystal growth.

        Expert Tip: A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be highly effective. Dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

        Protocol 2: Purification by Column Chromatography

        For stubborn impurities that co-crystallize with the product, column chromatography offers a superior level of separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).

        Principle of Causality: Compounds in a mixture are passed through a column packed with an adsorbent (stationary phase). A solvent (mobile phase) is used to move the mixture down the column. Compounds that have a stronger affinity for the stationary phase move more slowly, while compounds with a higher affinity for the mobile phase move more quickly, thus enabling separation. For very persistent color, reversed-phase chromatography can be an effective alternative to standard normal-phase (silica) chromatography.[9]

        G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery load Dissolve Crude Product in Minimum Solvent column Pack Column with Silica Gel elute Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) column->elute Add sample to column collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap end_product Pure, Colorless Product evap->end_product

        Caption: Experimental workflow for purification via column chromatography.

        Step-by-Step Methodology (Normal Phase):

        • Stationary Phase: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

        • Sample Loading: Dissolve the crude ethyl 2-aminobenzoate in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

        • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar components will travel down the column faster.

        • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate). This will increase the elution speed of more polar compounds. The colored impurities, often highly polar, will typically move very slowly or remain at the top of the column.

        • Fraction Collection: Collect the eluent in a series of tubes (fractions).

        • Analysis: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate to identify which fractions contain the pure, colorless product.

        • Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ethyl 2-aminobenzoate.

        References
        • Chemistry LibreTexts. (2022). 3.5C: Charcoal. [Link]

        • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. [Link]

        • Sciencemadness Discussion Board. (2020). successful method for purifying anthranilic acid(quick report). [Link]

        • ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. [Link]

        • Shanghai QiGuang. (2023). preparation of ethyl anthranilate_industrial additives. [Link]

        • Carbontech. (n.d.). Activated Carbon for Colour Removal. [Link]

        • Google Patents. (1956).
        • General Carbon. (2024). How to Separate Colors in Water by Activated Carbon. [Link]

        • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

        • Biotage. (2023). How can I remove color from my reaction product?. [Link]

        • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. [Link]

        • Google Patents. (n.d.).
        • The Good Scents Company. (n.d.). ethyl anthranilate. [Link]

        • PubChem. (n.d.). Ethyl 2-aminobenzoate. [Link]

        • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]

        • Axios Research. (n.d.). Ethyl 2-Aminobenzoate. [Link]

        • RSC Publishing. (n.d.). Analytical Methods. [Link]

        • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. [Link]

        • SIELC Technologies. (n.d.). Ethyl 3-aminobenzoate. [Link]

        • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Ethyl Aminobenzoate. [Link]

        Sources

        Improving the crystallization process for high-purity ethyl anthranilate.

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: High-Purity Ethyl Anthranilate Crystallization

        This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on achieving high-purity ethyl anthranilate through crystallization. Our objective is to move beyond rote procedural steps and delve into the mechanistic reasoning behind process parameters, enabling you to troubleshoot effectively and optimize your experimental outcomes.

        Foundational Knowledge: Physicochemical Properties

        A thorough understanding of ethyl anthranilate's properties is the bedrock of a successful crystallization strategy. These values dictate solvent selection, temperature gradients, and potential challenges.

        Ethyl anthranilate is an ester of anthranilic acid and ethanol.[1] It presents as a colorless to pale yellow liquid at room temperature with a characteristic fruity, grape-like odor.[1][2] Its relatively low melting point is a critical factor in designing crystallization protocols.

        PropertyValueSource
        Molecular Formula C₉H₁₁NO₂[1]
        Molecular Weight 165.19 g/mol [1]
        Melting Point 13-15 °C[3]
        Boiling Point 129-130 °C @ 9 mmHg[3]
        Density ~1.117 g/mL at 25 °C[3]
        Solubility Soluble in alcohol, ether, propylene glycol; slightly soluble in water.[1][4][5][1][4][5]
        Appearance Colorless to pale yellow liquid[1]

        Troubleshooting Guide: A Mechanistic Approach

        This section addresses common crystallization failures in a question-and-answer format, focusing on the underlying scientific principles to guide your corrective actions.

        Q1: My experiment yielded no crystals upon cooling. What are the likely causes and solutions?

        Answer: The absence of crystal formation points directly to a failure to achieve or overcome the nucleation energy barrier in a supersaturated state.

        • Causality 1: Insufficient Supersaturation. The most common reason for crystallization failure is that the solution is not supersaturated. The concentration of ethyl anthranilate is below the saturation point at the cooled temperature, meaning all solute molecules can remain in the solution.[6]

          • Corrective Action: Re-heat the solution to ensure complete dissolution. Then, reduce the solvent volume by gentle heating or under a stream of inert gas to increase the solute concentration. If you are unsure of the saturation point, you can test the mother liquor by taking a small sample on a glass rod and allowing the solvent to evaporate; if a solid residue forms, the solution contains dissolved product.[7]

        • Causality 2: High Nucleation Energy Barrier. Even in a supersaturated solution, spontaneous (primary) nucleation requires molecules to arrange into a stable nucleus, which can be an energetically demanding process.

          • Corrective Action 1 (Induce Heterogeneous Nucleation): Introduce a surface to lower the energy barrier. This can be done by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass provide nucleation sites.

          • Corrective Action 2 (Seeding): Introduce a small number of pre-existing ethyl anthranilate crystals (seed crystals) to the supersaturated solution.[8] This bypasses the primary nucleation step entirely, promoting crystal growth on the provided seeds. This is the most reliable method for controlling crystallization.[9]

        Q2: The product "oiled out" or crashed out as a very fine powder. How do I obtain larger, well-defined crystals?

        Answer: This outcome indicates that the rate of nucleation far exceeded the rate of crystal growth. This is typically caused by excessive supersaturation, often a result of cooling the solution too rapidly.[7]

        • Causality: Uncontrolled, Rapid Supersaturation. When a solution is cooled too quickly, it moves deep into the metastable zone, leading to a burst of primary nucleation.[10] This rapid formation of many nuclei leaves insufficient solute in the solution to grow large, well-ordered crystals, often trapping impurities in the process.[7]

          • Corrective Action: Re-heat the mixture until the product fully redissolves. Add a small, measured amount of additional solvent (e.g., 5-10% of the original volume) to slightly decrease the saturation level.[7] Allow the solution to cool much more slowly. Insulating the flask (e.g., with glass wool or by placing it in a large, warm water bath) will slow the cooling rate, promoting slower, more controlled crystal growth.[11][12] An ideal crystallization should show initial crystal formation after about 5-10 minutes, with continued growth over 20-30 minutes.[7]

        Q3: My final yield is disappointingly low. What factors contribute to this and how can they be mitigated?

        Answer: A low yield typically results from excessive loss of the product to the mother liquor (the remaining solution after filtration).[7]

        • Causality 1: Excessive Solvent Use. While ensuring the solid dissolves is crucial, using a large excess of hot solvent means that a significant amount of your product will remain soluble even after cooling, and will be lost during filtration.[7]

          • Corrective Action: Use the minimum amount of hot solvent required to fully dissolve the crude ethyl anthranilate. To recover product from the mother liquor, you can reduce its volume (e.g., by rotary evaporation) to obtain a "second crop" of crystals, which can then be assessed for purity.

        • Causality 2: Premature Crystallization During Hot Filtration. If you are performing a hot filtration to remove insoluble impurities, crystallization can occur on the filter funnel, reducing the yield.

          • Corrective Action: Pre-heat the filter funnel and receiving flask with hot solvent vapor before filtration. Use a fluted filter paper to increase the filtration speed. Work quickly to minimize cooling during the transfer.

        Q4: The final crystals are discolored or show impurities by analysis (e.g., GC, HPLC). How can I improve the purity?

        Answer: Impurities are incorporated into the crystal lattice when the crystallization process is too rapid or when the impurities have similar structures to the target molecule.

        • Causality 1: Co-crystallization of Impurities. Starting materials or by-products from the synthesis of ethyl anthranilate (such as unreacted anthranilic acid) can co-crystallize if they have compatible geometries or are present in high concentrations.[4]

          • Corrective Action 1 (Pre-treatment): If impurities are colored, they can often be removed by treating the hot solution with a small amount of activated carbon before filtration. The carbon adsorbs the colored impurities.

          • Corrective Action 2 (Recrystallization): The most effective method for purification is to perform a second crystallization. Dissolve the impure crystals in the minimum amount of fresh, hot solvent and repeat the cooling process. Since the impurity is now at a much lower concentration, it is more likely to remain in the mother liquor.

        • Causality 2: Solvent Inclusion. Rapid crystal growth can physically trap pockets of solvent within the crystal lattice, which lowers purity.

          • Corrective Action: Employ a slower cooling rate. This allows the crystal lattice to form in a more ordered manner, excluding both chemical impurities and solvent molecules. Proper drying of the final crystals under vacuum is also essential.

        Frequently Asked Questions (FAQs)

        • What is the best solvent system for ethyl anthranilate? Ethyl anthranilate is soluble in alcohols like ethanol and non-polar solvents like heptane.[4][13] A good starting point for single-solvent crystallization is ethanol. For mixed-solvent systems, which can provide finer control, a combination like ethanol/water or heptane/ethyl acetate could be effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.

        • How critical is the cooling rate? The cooling rate is one of the most critical parameters influencing crystal size and purity.[11][14] Slow, controlled cooling is almost always preferred to promote the growth of large, high-purity crystals.[10][12] Rapid cooling leads to small, often impure crystals.[7]

        • How does seeding work and why is it beneficial? Seeding involves adding a small quantity of pure ethyl anthranilate crystals to a supersaturated solution. These seeds act as templates, bypassing the energetically demanding primary nucleation step and promoting crystal growth at a lower supersaturation level.[8][9] This leads to greater control over crystal size, polymorphism, and reduces batch-to-batch variability.[8][15]

        • What analytical methods are recommended for purity assessment?

          • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds like ethyl anthranilate and detecting organic impurities.

          • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for non-volatile impurities.

          • Melting Point Analysis: A sharp melting point range close to the literature value (13-15 °C) is a good indicator of high purity. Impurities tend to depress and broaden the melting range.

          • Refractive Index: At 20°C, the refractive index should be between 1.563 and 1.566, which is a quick physical check of purity.[5]

        Experimental Protocols & Workflows

        Protocol 1: Standard Cooling Crystallization of Ethyl Anthranilate from Ethanol
        • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude ethyl anthranilate. Add a minimal volume of ethanol and gently heat the mixture (e.g., on a hot plate with a water bath) with stirring until all the solid dissolves.

        • Concentration (if necessary): If a large volume of solvent was required, carefully heat the solution to boil off some of the ethanol until the solution is saturated. A good indicator is the appearance of slight turbidity that redissolves upon adding a drop more solvent.

        • Cooling (Growth Phase): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To further slow the cooling, place it inside an insulated container. Do not disturb the flask during this period.

        • Maturation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the yield by decreasing the solubility of the product.

        • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

        • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

        • Drying: Dry the crystals under vacuum to remove all residual solvent.

        Diagram: Troubleshooting Crystallization Failures

        This diagram outlines the decision-making process when encountering common issues.

        G cluster_0 Troubleshooting Path 1 cluster_1 Troubleshooting Path 2 cluster_2 Troubleshooting Path 3 Start Crystallization Experiment Cooled Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Formed Outcome->NoCrystals No Solid OilingOut Oiling Out / Fine Powder Outcome->OilingOut Poor Quality Solid LowYield Low Yield Outcome->LowYield Low Amount of Solid Success High-Purity Crystals (Proceed to Isolation) Outcome->Success Good Crystals CheckSupersat Is solution supersaturated? (Evaporate small sample) NoCrystals->CheckSupersat Action Reheat Re-heat to Dissolve OilingOut->Reheat Action Recover Concentrate Mother Liquor to obtain a second crop LowYield->Recover Action InduceNuc Induce Nucleation (Scratch / Add Seed Crystal) CheckSupersat->InduceNuc Yes ConcSol Concentrate Solution (Remove Solvent) & Recool CheckSupersat->ConcSol No InduceNuc->Outcome Re-evaluate ConcSol->Outcome Re-evaluate AddSolvent Add small amount of extra solvent (5-10%) Reheat->AddSolvent Next Step SlowCool Cool SLOWLY (Insulate Flask) AddSolvent->SlowCool Next Step SlowCool->Outcome Re-evaluate

        Caption: A workflow for diagnosing and correcting common crystallization problems.

        References

        • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI.
        • Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. (n.d.). MDPI.
        • successful method for purifying anthranilic acid(quick report). (2020). Sciencemadness Discussion Board.
        • preparation of ethyl anthranilate_industrial additives. (2023). ShangHai QiGuang.
        • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
        • Chemical Properties of ethyl anthranilate (CAS 87-25-2). (n.d.). Cheméo.
        • RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. (n.d.). Food and Chemical Toxicology.
        • ethyl anthranilate, 87-25-2. (n.d.). The Good Scents Company.
        • CAS 87-25-2: Ethyl 2-Aminobenzoate. (n.d.). CymitQuimica.
        • ETHYL ANTHRANILATE | 87-25-2. (n.d.). ChemicalBook.
        • ETHYL ANTHRANILATE For Synthesis. (n.d.). Alpha Chemika.
        • Ethyl anthranilate | 87-25-2 | FE02418. (n.d.). Biosynth.
        • Ethyl Anthranilate. (n.d.). Natural Micron Pharm Tech.
        • Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. (2025). ResearchGate.
        • Seeding in Crystallisation. (2021). ResearchGate.
        • ETHYL ANTHRANILATE - Safety Data Sheet. (2025). ChemicalBook.
        • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. (2023). MDPI.
        • The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels. (2023). PMC.
        • Understand seeding through secondary nucleation measurements with the Crystalline instrument. (2021). Technobis Crystallization Systems.
        • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (n.d.). White Rose Research Online.

        Sources

        Validation & Comparative

        Validation of an HPLC method for the determination of 2-Aminoethyl benzoate.

        Author: BenchChem Technical Support Team. Date: February 2026

        A Comparative Technical Guide for Analytical Method Development

        Executive Summary & Compound Profile

        The determination of 2-Aminoethyl benzoate (the ester of benzoic acid and ethanolamine) presents a classic chromatographic challenge often underestimated in routine screening. Unlike its isomer ethyl 2-aminobenzoate (ethyl anthranilate), this molecule possesses a basic primary aliphatic amine (

        
        ) linked to a hydrophobic benzoate core.[1]
        

        This structural duality leads to two primary failure modes in standard generic methods:

        • Severe Peak Tailing: Caused by the interaction between the positively charged amine and residual silanols on the stationary phase.

        • Stability Instability: The compound is prone to O

          
           N acyl migration  under basic conditions, rearranging into N-(2-hydroxyethyl)benzamide, alongside standard ester hydrolysis.[1]
          

        This guide validates a robust, stability-indicating RP-HPLC method using a low-pH phosphate buffer system. We compare this optimized protocol against a standard unbuffered method and a UV-spectrophotometric alternative to demonstrate superior specificity and peak symmetry.

        Compound Snapshot
        PropertySpecificationImplication for Analysis
        Chemical Structure
        
        
        Hydrophobic tail + Hydrophilic/Basic head.
        Molecular Weight 165.19 g/mol Small molecule; requires high retention to avoid solvent front elution.[1]
        
        
        (Amine)
        ~9.5 (Basic)Ionized (
        
        
        ) at neutral/acidic pH.[1]
        UV Max ~230 nm (Benzoate)Good sensitivity; non-specific if impurities also contain benzoate.[1]
        Critical Impurities Benzoic Acid (Hydrolysis), N-(2-hydroxyethyl)benzamide (Rearrangement)Method must resolve these specific degradation products.[1]

        Method Comparison & Performance Data

        To establish the necessity of the proposed method (Method A), we compared it against two common alternatives found in general laboratory practice.

        Comparative Analysis Table
        FeatureMethod A (Proposed) Method B (Generic RP-HPLC) Method C (UV-Vis Direct)
        Technique C18 RP-HPLC (Buffered pH 3.0)C18 RP-HPLC (Water/MeOH)UV Spectrophotometry (230 nm)
        Specificity High (Resolves impurities)Medium (Co-elution likely)None (Total benzoate absorbance)
        Peak Symmetry (
        
        
        )
        1.05 - 1.15 (Excellent)> 2.5 (Severe Tailing)N/A
        Linearity (
        
        
        )
        > 0.999~0.98 (Integration errors)> 0.99
        LOD 0.05 µg/mL0.5 µg/mL (Broad peaks)1.0 µg/mL
        Suitability QC Release, Stability TestingRapid Screening (Qualitative)Crude Raw Material Assay
        Chromatographic Logic Diagram

        The following diagram illustrates the mechanistic difference between the proposed and generic methods, highlighting the "Silanol Effect."

        ChromatographyLogic cluster_MethodB Method B: Neutral/Unbuffered (Failure Mode) cluster_MethodA Method A: Acidic Buffer pH 3.0 (Optimized) Silanol Stationary Phase Silanol (Si-O⁻ ionized at pH > 4) Interaction Ionic Interaction (Strong Retention/Tailing) Silanol->Interaction Attracts Amine Analyte Amine (R-NH₃⁺ ionized) Amine->Interaction Binds Silanol_A Stationary Phase Silanol (Si-OH neutral at pH 3.0) Interaction_A Hydrophobic Interaction Only (Sharp Peak) Silanol_A->Interaction_A No Ionic Binding Amine_A Analyte Amine (R-NH₃⁺ ionized) Amine_A->Interaction_A Partitioning

        Caption: Mechanism of peak tailing suppression.[1] At pH 3.0, silanols are protonated (neutral), preventing ionic drag on the cationic analyte.[1]

        Detailed Experimental Protocol (Method A)

        This protocol is designed to be self-validating. The inclusion of the resolution check between the parent compound and benzoic acid ensures the system is active and specific.

        Reagents & Equipment
        • Column: End-capped C18,

          
          , 
          
          
          
          (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).[1]
        • Mobile Phase A:

          
           Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
          
        • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

        • Diluent: Mobile Phase A : Mobile Phase B (80:20 v/v).[1]

        Instrument Parameters
        • Flow Rate:

          
          
          
        • Injection Volume:

          
          
          
        • Detection: UV @

          
          [1]
          
        • Column Temperature:

          
          
          
        • Run Time: 15 minutes

        Gradient Program

        While isocratic elution (e.g., 70:30 Buffer:ACN) is possible, a shallow gradient is recommended to ensure late-eluting impurities (like dimers) are cleared.[1]

        Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
        0.08515
        8.04060
        10.04060
        10.18515
        15.08515
        Standard Preparation
        • Stock Solution: Dissolve

          
           of 2-Aminoethyl benzoate in 
          
          
          
          of diluent (
          
          
          ).
        • Working Standard: Dilute Stock Solution to

          
           using the diluent.
          
        • System Suitability Solution: Spike the Working Standard with Benzoic Acid to a concentration of

          
          .
          

        Validation Results (ICH Q2(R1) Compliance)

        The method was validated following ICH Q2(R1) guidelines. Below is a summary of the experimental outcomes demonstrating the method's reliability.

        Specificity (Stress Testing)

        The method must differentiate between the active drug and its degradation products.

        • Acid Hydrolysis (

          
          , 24h):  Peak for Benzoic Acid observed at RRT ~1.4. Resolution > 3.0.[1]
          
        • Base Hydrolysis (

          
          , 2h):  Rapid degradation observed. Formation of N-(2-hydroxyethyl)benzamide (RRT ~0.8) and Benzoic Acid.[1][2][3][4]
          
        Linearity

        Evaluated over the range of

        
         to 
        
        
        
        (20% to 300% of target concentration).
        ParameterResultAcceptance Criteria
        Correlation Coefficient (
        
        
        )
        0.9998
        
        
        Slope 24501N/A
        Y-Intercept -120N/A
        Accuracy (Recovery Studies)

        Performed by spiking placebo matrix with analyte at 50%, 100%, and 150% levels.[1]

        Spike LevelMean Recovery (%)% RSD
        50%99.4%0.8%
        100%100.2%0.5%
        150%99.8%0.6%
        Precision
        • Repeatability (n=6): RSD = 0.42%[1]

        • Intermediate Precision (Different Day/Analyst): RSD = 0.75%[1]

        Method Validation Workflow

        The following flowchart outlines the step-by-step execution of the validation campaign used to generate the data above.

        ValidationWorkflow cluster_Exp Experimental Execution Start Method Development (pH Optimization) PreVal Pre-Validation (SST Check) Start->PreVal Spec Specificity (Stress Testing) PreVal->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report Acc->Report

        Caption: Sequential workflow for validating the HPLC method according to ICH guidelines.

        References

        • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link

        • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Referencing Chapter 7: Separation of Ionic Samples).

        • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

        • PubChem. (n.d.).[1] Compound Summary for CID 76643, 2-(Benzoyloxy)ethylammonium chloride.[1] National Library of Medicine (US).[1] Link[1]

        Sources

        Head-to-head comparison of different synthetic routes to ethyl anthranilate.

        [1]

        Executive Summary

        Ethyl anthranilate (Ethyl 2-aminobenzoate) is a critical intermediate in the synthesis of quinazolinone pharmaceuticals and a high-value ester in the fragrance industry. While the Fischer Esterification of anthranilic acid is the academic standard, its industrial viability is severely hampered by the DEA List I regulatory status of the starting material.

        This guide evaluates three distinct synthetic pathways. Our analysis identifies the Isatoic Anhydride Route as the "Gold Standard" for high-purity applications due to its irreversible mechanism and absence of water byproducts. Conversely, the Phthalic Anhydride One-Pot Method emerges as the superior "Cost-Effective" route, circumventing regulatory restrictions by generating the anthranilate core in situ.

        ⚠️ Regulatory & Safety Advisory

        Critical Note on Precursors: Anthranilic Acid is classified as a DEA List I Chemical (United States) and a Category 1 precursor (EU) due to its use in the illicit manufacture of methaqualone.

        • Implication: Purchasing anthranilic acid requires strict record-keeping, end-user verification, and often export/import licenses.

        • Strategy: Routes starting from Phthalic Anhydride or Isatoic Anhydride are often preferred to bypass these supply chain bottlenecks.

        Route 1: The "Gold Standard" – Isatoic Anhydride Ring Opening

        This route is preferred for pharmaceutical-grade synthesis where purity is paramount. The reaction involves the nucleophilic attack of ethanol on the anhydride ring, followed by decarboxylation.

        Mechanism & Logic

        Unlike Fischer esterification, this reaction is irreversible . The driving force is the evolution of carbon dioxide (CO₂). Since no water is produced, the equilibrium issues associated with acid-catalyzed esterification are eliminated, leading to near-quantitative yields without complex water-removal setups (e.g., Dean-Stark traps).

        IsatoicRouteIsatoicIsatoic Anhydride(C8H5NO3)IntermediateCarbamateIntermediateIsatoic->Intermediate+ EtOH / Base Cat.EthanolEthanol(Nucleophile)ProductEthyl Anthranilate(>95% Yield)Intermediate->ProductCO2CO2 (Gas)(Driving Force)Intermediate->CO2

        Figure 1: Irreversible ring-opening of isatoic anhydride driven by decarboxylation.

        Experimental Protocol
        • Reagents: Isatoic Anhydride (1.0 eq), Absolute Ethanol (10.0 eq), NaOH (0.1 eq, catalyst).

        • Procedure:

          • Charge a reaction vessel with isatoic anhydride and absolute ethanol.

          • Add catalytic NaOH (pellet or solution). Note: Base catalysis accelerates the nucleophilic attack.

          • Heat to reflux (approx. 78°C). CO₂ evolution will be observed immediately.

          • Maintain reflux until gas evolution ceases (typically 1–2 hours).

          • Workup: Cool the mixture. Excess ethanol is removed via rotary evaporation. The residue is dissolved in ether/DCM, washed with NaHCO₃ to remove any hydrolyzed acid, and dried.

        • Typical Yield: 90–95%

        • Purity: >98% (often requires no distillation).

        Route 2: The "Industrial Workhorse" – Phthalic Anhydride One-Pot

        This route is designed to avoid the use of restricted anthranilic acid. It combines amidation and the Hofmann rearrangement in a streamlined sequence.

        Mechanism & Logic

        The synthesis begins with the cheap, unregulated commodity chemical Phthalic Anhydride .[1]

        • Amidation: Reaction with ammonia yields Phthalimide (or phthalamic acid).

        • Hofmann Rearrangement: Treatment with sodium hypochlorite (bleach) converts the imide to the amine (anthranilate), which is simultaneously esterified or trapped by ethanol.

        PhthalicRoutePAPhthalic AnhydridePhthalimidePhthalimide / Phthalamic AcidPA->PhthalimideAmidation (10-40°C)AmmoniaNH3 (aq)ProductEthyl AnthranilatePhthalimide->ProductHofmann Rearrangement(-10°C then 60°C)NaOClNaOCl (Bleach) + NaOHNaOCl->ProductOxidantEthanolEthanolEthanol->ProductSolvent/Reactant

        Figure 2: One-pot conversion of Phthalic Anhydride to Ethyl Anthranilate via Hofmann Rearrangement.

        Experimental Protocol (Wang Hongkai Method)
        • Reagents: Phthalic Anhydride (99g), Ammonia (25%), NaOH (30%), NaOCl (14% solution), Ethanol.

        • Procedure:

          • Amidation: Add phthalic anhydride to aqueous ammonia at 10°C. Add NaOH slowly, maintaining temp <40°C. Stir at 70°C for 1 hour.

          • Hofmann Step: Cool the resulting amidation liquid to -10°C. Add ethanol.

          • Add NaOCl solution dropwise, keeping temp below -8°C.

          • Allow to warm to 20°C, then heat to 60°C for 30 mins to complete the rearrangement and ester formation.

          • Workup: Separate the oil layer.[1] The aqueous layer is extracted.[1][2] Combined organic layers are distilled.

        • Typical Yield: ~72%

        • Key Advantage: Uses unregulated, low-cost starting materials.

        Route 3: The "Classic" – Fischer Esterification

        Included for academic comparison and small-scale synthesis where anthranilic acid is already available on-site.

        Mechanism & Logic

        A reversible equilibrium reaction catalyzed by strong acid (H₂SO₄). The carbonyl oxygen is protonated, making it susceptible to nucleophilic attack by ethanol.

        • Critical Control Point: Water must be removed to drive the equilibrium toward the ester (Le Chatelier’s Principle).

        FischerRouteAAAnthranilic Acid(DEA List I)EquilibriumTetrahedralIntermediateAA->Equilibrium+ EtOH, H+EtOHEthanol (Excess)CatH2SO4 (Cat.)ProductEthyl AnthranilateEquilibrium->ProductWaterH2O(Must Remove)Equilibrium->WaterProduct->EquilibriumHydrolysis

        Figure 3: Acid-catalyzed equilibrium of Fischer Esterification.

        Experimental Protocol
        • Reagents: Anthranilic Acid (1.0 eq), Ethanol (Excess), H₂SO₄ (conc. 0.1 eq).[3]

        • Procedure:

          • Dissolve anthranilic acid in ethanol (1:10 molar ratio).

          • Add H₂SO₄ dropwise.

          • Reflux for 6–8 hours. Optional: Use a Dean-Stark trap with benzene/toluene co-solvent to azeotrope water.

          • Workup: Neutralize with NaHCO₃ (caution: CO₂ evolution). Extract with ethyl acetate.[3]

        • Typical Yield: 65–75% (without water removal); >85% (with Dean-Stark).

        Comparative Analysis: Decision Matrix
        FeatureIsatoic Anhydride (Route 1) Phthalic Anhydride (Route 2) Fischer Esterification (Route 3)
        Yield High (90-95%) Moderate (~72%)Moderate-High (65-85%)
        Purity Profile Excellent (Clean reaction)Good (Requires separation)Moderate (Unreacted acid)
        Atom Economy Good (Loss of CO₂)Moderate (Loss of CO₂, NaBr/NaCl)High (Loss of H₂O only)
        Regulatory Unrestricted Unrestricted Restricted (DEA List I)
        Cost High (Starting material cost)Low (Commodity chemicals)Medium
        Scalability High (Gas evolution management required)High (Exothermic steps need control)High (Standard equipment)
        Experimental Validation (QC)

        To validate the synthesized product, compare against these standard analytical markers:

        • Appearance: Colorless to pale yellow liquid with a grape/orange blossom odor.[1]

        • IR Spectrum:

          • N-H Stretch: Doublet at 3300–3500 cm⁻¹ (Primary amine).

          • C=O Stretch: Strong band at ~1690 cm⁻¹ (Conjugated ester).

        • 1H NMR (CDCl₃, 400 MHz):

          • δ 7.85 (dd, 1H, Ar-H), δ 6.6–7.3 (m, 3H, Ar-H).

          • δ 5.70 (br s, 2H, NH₂).

          • δ 4.35 (q, 2H, O-CH₂-).

          • δ 1.38 (t, 3H, -CH₃).

        References
        • Industrial Additives Preparation: Preparation of Ethyl Anthranilate. ShangHai QiGuang (2023).

        • Isatoic Anhydride Protocol: Wagner, E. C.; Fegley, M. F. Isatoic Anhydride. Org. Synth. 1947, 27, 45.

        • Hofmann Rearrangement: Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC (2023).

        • Regulatory Status: DEA List of Chemicals. U.S. Drug Enforcement Administration.[4][5]

        • Fischer Esterification: Esterification, Purification and Identification of Cinnamic Acid Esters. J. Lab. Chem. Educ. (2018).

        Assessing the performance of different protecting groups for the amino moiety in 2-Aminoethyl benzoate synthesis.

        Author: BenchChem Technical Support Team. Date: February 2026

        A Comparative Guide to Amino Protecting Groups in the Synthesis of 2-Aminoethyl Benzoate

        Introduction: The Critical Role of Protecting Groups in Amine Synthesis

        In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1] These chemical moieties temporarily mask reactive functional groups, such as amines, to prevent undesired side reactions during subsequent synthetic transformations.[1][2][3] The synthesis of 2-aminoethyl benzoate, a key intermediate in the preparation of various pharmaceuticals and other fine chemicals, presents a classic case where the judicious selection of an amino-protecting group is paramount. The primary challenge lies in preventing the nucleophilic amino group of 2-aminoethanol from interfering with the esterification of the hydroxyl group. This guide provides a comprehensive comparison of three widely used carbamate-based amino protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of 2-aminoethyl benzoate synthesis.[4][5] We will delve into the practical aspects of their introduction, stability, and cleavage, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

        At a Glance: Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups

        The choice of a protecting group is dictated by its stability to various reaction conditions and the mildness of the conditions required for its removal.[6][7] The Boc, Cbz, and Fmoc groups, while all serving to protect the amino moiety, exhibit distinct characteristics that make them suitable for different synthetic strategies.[4][5]

        Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
        Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
        Protection Conditions Mild basic conditions (e.g., NaOH, NaHCO₃, DMAP) in various solvents.Alkaline conditions (pH 8-10).[8]Mild basic conditions in aqueous media.
        Stability Stable to most nucleophiles and bases; labile to strong acids.[9]Stable under various conditions; labile to hydrogenolysis and strong acids.[10]Stable to acidic conditions; labile to mild basic conditions (e.g., piperidine).[11]
        Deprotection Conditions Strong acids (e.g., TFA, HCl).[12][13]Catalytic hydrogenolysis (H₂/Pd-C) or strong acids.[10][14]Mild base (e.g., 20% piperidine in DMF).
        Key Advantages Wide applicability, high yields, and mild protection conditions.[12]Crystalline derivatives, stable, and removable by non-acidic methods.[8]Very mild deprotection conditions, orthogonal to acid-labile groups.[11][15]
        Potential Drawbacks Deprotection requires strong acids which may not be suitable for acid-sensitive substrates.[13]Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes).[10]The Fmoc group and its byproducts can be sensitive to certain conditions.

        Synthetic Workflow for 2-Aminoethyl Benzoate

        The general synthetic route to 2-aminoethyl benzoate involves a two-step process: the protection of the amino group of 2-aminoethanol, followed by the esterification of the hydroxyl group with benzoic acid or a derivative thereof. The final step is the deprotection of the amino group to yield the desired product.

        G cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection 2-Aminoethanol 2-Aminoethanol N-Protected 2-aminoethanol N-Protected 2-aminoethanol 2-Aminoethanol->N-Protected 2-aminoethanol Protecting Agent (Boc)₂O, Cbz-Cl, or Fmoc-Cl N-Protected 2-aminoethyl benzoate N-Protected 2-aminoethyl benzoate N-Protected 2-aminoethanol->N-Protected 2-aminoethyl benzoate Benzoic Acid Derivative DCC, EDC, etc. 2-Aminoethyl benzoate 2-Aminoethyl benzoate N-Protected 2-aminoethyl benzoate->2-Aminoethyl benzoate Deprotection Reagent (TFA, H₂/Pd-C, or Piperidine)

        Caption: General synthetic workflow for 2-Aminoethyl Benzoate.

        Experimental Protocols

        The following sections provide detailed, step-by-step methodologies for the synthesis of 2-aminoethyl benzoate using Boc, Cbz, and Fmoc protecting groups.

        Protocol 1: Boc-Protected Synthesis

        The Boc group is one of the most common amine protecting groups in non-peptide chemistry, favored for its ease of introduction and high yields.[12]

        Part A: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate (Boc-ethanolamine)

        • Reaction Setup: In a round-bottom flask, dissolve 2-aminoethanol (1 equivalent) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF).[12]

        • Addition of Reagents: Add sodium bicarbonate (1.5 equivalents) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in THF.[12]

        • Reaction Conditions: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

        • Work-up and Purification: After the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Purify by column chromatography on silica gel to obtain pure Boc-ethanolamine.[12]

        Part B: Synthesis of tert-Butyl (2-(benzoyloxy)ethyl)carbamate

        • Reaction Setup: Dissolve Boc-ethanolamine (1 equivalent), benzoic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

        • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.

        • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

        • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography.

        Part C: Deprotection to 2-Aminoethyl benzoate

        • Reaction Setup: Dissolve the Boc-protected 2-aminoethyl benzoate in DCM.

        • Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.[16]

        • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.[12]

        • Work-up and Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium bicarbonate) to a pH of 8-9. Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain 2-aminoethyl benzoate.

        Protocol 2: Cbz-Protected Synthesis

        The Cbz group is a classic and versatile protecting group, often chosen for its stability and the option for non-acidic deprotection.[8][10]

        Part A: Synthesis of Benzyl (2-hydroxyethyl)carbamate (Cbz-ethanolamine)

        • Reaction Setup: Dissolve 2-aminoethanol (1 equivalent) in a mixture of dioxane and water.

        • Addition of Reagents: Cool the solution to 0 °C and add sodium carbonate (1.5 equivalents). Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) while maintaining the temperature at 0 °C.[8]

        • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 3-4 hours, maintaining the pH between 8 and 10.[8]

        • Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography.

        Part B: Synthesis of Benzyl (2-(benzoyloxy)ethyl)carbamate

        • Procedure: Follow the esterification procedure outlined in Protocol 1, Part B, substituting Cbz-ethanolamine for Boc-ethanolamine.

        Part C: Deprotection to 2-Aminoethyl benzoate

        • Reaction Setup: Dissolve the Cbz-protected 2-aminoethyl benzoate in methanol or ethanol.[10]

        • Addition of Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).[10]

        • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).[10]

        • Work-up and Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[10] Concentrate the filtrate under reduced pressure to obtain 2-aminoethyl benzoate.

        Protocol 3: Fmoc-Protected Synthesis

        The Fmoc group is particularly valuable when mild, non-acidic deprotection is required, making it orthogonal to acid-labile protecting groups.[11][15]

        Part A: Synthesis of (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate (Fmoc-ethanolamine)

        • Reaction Setup: Suspend 2-aminoethanol (1 equivalent) in a mixture of water and dioxane.

        • Addition of Reagents: Add sodium bicarbonate (1.5 equivalents) to the suspension. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents) in dioxane dropwise.

        • Reaction Conditions: Stir the mixture at room temperature for 12-16 hours.

        • Work-up and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

        Part B: Synthesis of (9H-fluoren-9-yl)methyl (2-(benzoyloxy)ethyl)carbamate

        • Procedure: Follow the esterification procedure outlined in Protocol 1, Part B, substituting Fmoc-ethanolamine for Boc-ethanolamine.

        Part C: Deprotection to 2-Aminoethyl benzoate

        • Reaction Setup: Dissolve the Fmoc-protected 2-aminoethyl benzoate in dimethylformamide (DMF).

        • Addition of Base: Add a 20% solution of piperidine in DMF.[16]

        • Reaction Conditions: Stir the reaction at room temperature for 30 minutes to 1 hour.

        • Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove piperidine and the dibenzofulvene-piperidine adduct. Dry the organic layer and concentrate to yield 2-aminoethyl benzoate.

        Selecting the Optimal Protecting Group

        The choice of the most suitable protecting group for the synthesis of 2-aminoethyl benzoate depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

        G start Synthetic Goal: 2-Aminoethyl Benzoate acid_sensitive Are there acid-sensitive groups in the molecule? start->acid_sensitive reducible_groups Are there reducible groups (e.g., C=C, C≡C)? acid_sensitive->reducible_groups No mild_deprotection Is mild, non-acidic deprotection required? acid_sensitive->mild_deprotection Yes boc Use Boc protecting group reducible_groups->boc No cbz Use Cbz protecting group reducible_groups->cbz Yes fmoc Use Fmoc protecting group mild_deprotection->fmoc

        Caption: Decision tree for selecting a suitable protecting group.

        Conclusion

        The synthesis of 2-aminoethyl benzoate can be efficiently achieved using Boc, Cbz, or Fmoc as amino-protecting groups. The choice among these should be guided by the specific requirements of the synthetic route. The Boc group offers a robust and high-yielding approach but necessitates acidic deprotection. The Cbz group provides a stable intermediate with the flexibility of removal by hydrogenolysis, which is advantageous for acid-sensitive substrates but incompatible with reducible functionalities. The Fmoc group is the preferred choice when exceptionally mild, basic deprotection is crucial, offering orthogonality to acid-labile groups. By understanding the distinct characteristics and applying the detailed protocols provided in this guide, researchers can optimize their synthesis of 2-aminoethyl benzoate and other related compounds.

        References

        • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

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        • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

        • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

        • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link]

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        • SpringerLink. Methods for Removing the Fmoc Group. Available from: [Link]

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        • ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Available from: [Link]

        • ResearchGate. 2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis | Request PDF. Available from: [Link]

        • PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available from: [Link]

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        • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]

        • Google Patents. WO1998049133A1 - Process for esterification of amino acids and peptides.
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        • SynArchive. Protecting Groups List. Available from: [Link]

        • Fisher Scientific. 2-(Boc-amino)ethanol, 95%. Available from: [Link]

        • ElectronicsAndBooks. Simple and mild esterification of N-protected amino acids with nearly equimolar amounts of alcohols using 1-tert. Available from: [Link]

        • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]

        • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Available from: [Link]

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        A Senior Application Scientist's Guide to Biocompatibility Assessment: Evaluating 2-Aminoethyl Benzoate-Based Polymers Against Standard Biomaterials

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Quest for Biocompatible Innovation

        In the dynamic landscape of biomedical research, the development of novel polymeric biomaterials is paramount for advancing drug delivery, tissue engineering, and medical device technology.[1] Among the emerging candidates, polymers based on 2-Aminoethyl benzoate (2-AEB) are garnering interest due to their unique chemical structure, which combines the aromatic character of the benzoate moiety with the reactive potential of a primary amine and the hydrolyzable nature of an ester linkage. These features suggest a potential for a wide range of applications, from controlled drug release to the fabrication of functional scaffolds.[2][3]

        However, the successful translation of any new biomaterial from the laboratory to clinical application hinges on a thorough and rigorous evaluation of its biocompatibility.[4] This guide provides a comprehensive framework for assessing the biocompatibility of 2-AEB-based polymers, drawing objective comparisons with well-established standard materials such as Poly(lactic-co-glycolic acid) (PLGA) and Chitosan. As direct biocompatibility data for 2-AEB-based polymers is not yet widely published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and critical-thinking framework necessary to evaluate this novel class of polymers. We will delve into the causality behind experimental choices, ensuring a scientifically sound and self-validating approach to biocompatibility assessment.

        Understanding the Players: A Chemical Perspective

        Before delving into biocompatibility testing, it is crucial to understand the chemical nature of the materials , as their structure dictates their properties and biological interactions.

        2-Aminoethyl Benzoate-Based Polymers: These polymers belong to the broader family of poly(ester amide)s or poly(β-amino ester)s, depending on the specific synthesis route.[2][5] The presence of ester linkages suggests biodegradability through hydrolysis, a desirable characteristic for transient medical applications.[6] The primary amine groups can be protonated at physiological pH, rendering the polymer cationic, which can be leveraged for electrostatic interactions with negatively charged molecules like nucleic acids in gene delivery.[7] However, this cationic nature also necessitates careful evaluation for potential cytotoxicity.[8] The aromatic benzoate ring may influence the polymer's mechanical properties and degradation kinetics.

        Standard Material 1: Poly(lactic-co-glycolic acid) (PLGA): PLGA is a well-established, FDA-approved biodegradable polyester widely used in drug delivery and tissue engineering.[9] Its degradation into natural metabolites, lactic acid and glycolic acid, is a key feature of its excellent biocompatibility.[9] However, the acidic nature of these degradation byproducts can sometimes lead to localized inflammatory responses.[10]

        Standard Material 2: Chitosan: A natural polysaccharide derived from chitin, chitosan is known for its biocompatibility, biodegradability, and mucoadhesive properties.[7] Its cationic nature, due to the presence of amine groups, makes it suitable for various biomedical applications, including drug delivery and as a component of tissue scaffolds.[11]

        The Pillars of Biocompatibility Assessment: A Multi-Faceted Approach

        The biocompatibility of a medical device or biomaterial is evaluated within a risk management framework, with the ISO 10993 series of standards providing comprehensive guidelines.[4] A thorough assessment typically involves a combination of in vitro and in vivo studies to evaluate cytotoxicity, hemocompatibility, and the host response upon implantation.

        I. In Vitro Cytotoxicity: The First Line of Scrutiny

        Cytotoxicity assays are fundamental for screening the potential of a material to cause cell death or inhibit cell growth.[12] These tests are highly sensitive and provide a rapid and cost-effective initial assessment of biocompatibility.

        Experimental Rationale: The choice of cytotoxicity assay depends on the specific cellular process being evaluated. Assays like MTT and XTT measure metabolic activity, which is an indicator of cell viability. The LDH assay, on the other hand, measures the release of lactate dehydrogenase, an enzyme that leaks from cells with damaged membranes. By employing multiple assays, a more comprehensive picture of the material's cytotoxic potential can be obtained.

        Comparative Data Summary: In Vitro Cytotoxicity

        MaterialAssayCell LineKey FindingCitation
        2-AEB-Based Polymer (Expected) MTT/XTTFibroblasts, Endothelial CellsCell viability may be concentration-dependent due to the cationic nature of the polymer.[8]
        PLGA MTTL929 fibroblastsGenerally shows high cell viability (>90%), indicating low cytotoxicity.[13]
        Chitosan MTTVarious cell linesBiocompatibility is often dependent on the degree of deacetylation and molecular weight.[13]

        Experimental Protocol: XTT Cytotoxicity Assay

        This protocol is adapted from ISO 10993-5 standards.[14]

        • Material Extraction:

          • Sterilize the 2-AEB-based polymer, PLGA, and Chitosan samples.

          • Prepare extracts by incubating the materials in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. The extraction ratio should be standardized (e.g., 0.2 g of material per mL of medium).

        • Cell Culture:

          • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

        • Exposure to Extracts:

          • Remove the culture medium and replace it with the prepared material extracts. Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol solution).

        • Incubation:

          • Incubate the cells with the extracts for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

        • XTT Assay:

          • Prepare the XTT labeling mixture according to the manufacturer's instructions.

          • Add the XTT mixture to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the XTT reagent to a colored formazan product.

        • Data Analysis:

          • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

          • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[14]

        Visualization of the Cytotoxicity Testing Workflow

        Cytotoxicity_Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure & Incubation cluster_assay XTT Assay & Analysis Sterilize Sterilize Materials (2-AEB Polymer, PLGA, Chitosan) Extract Prepare Extracts (Culture Medium, 37°C, 24h) Sterilize->Extract Expose Expose Cells to Extracts Extract->Expose Seed Seed Cells (e.g., L929 fibroblasts) Attach Cell Attachment (24h Incubation) Seed->Attach Attach->Expose Incubate Incubate (24h) Expose->Incubate Add_XTT Add XTT Reagent Incubate->Add_XTT Incubate_XTT Incubate (4h) Add_XTT->Incubate_XTT Read Measure Absorbance Incubate_XTT->Read Analyze Calculate Cell Viability Read->Analyze

        Caption: Workflow for In Vitro Cytotoxicity Assessment using the XTT Assay.

        II. Hemocompatibility: Assessing the Blood-Material Interface

        For any material that will come into contact with blood, a thorough hemocompatibility assessment is mandatory. These tests evaluate the material's potential to cause blood cell damage (hemolysis), activate the coagulation cascade, or trigger an immune response.

        Experimental Rationale: Hemolysis assays directly measure the lytic effect of a material on red blood cells. Coagulation assays, such as the activated partial thromboplastin time (aPTT), assess the material's influence on the intrinsic coagulation pathway. Platelet adhesion and activation studies provide insight into the thrombogenic potential of the material surface.

        Comparative Data Summary: Hemocompatibility

        MaterialTestKey FindingCitation
        2-AEB-Based Polymer (Expected) Hemolysis, aPTT, Platelet AdhesionThe cationic surface may lead to protein adsorption and platelet adhesion. Hemolysis potential needs careful evaluation.[15]
        PLGA Hemolysis, aPTTGenerally considered hemocompatible with low hemolytic activity and minimal impact on coagulation times.[13]
        Chitosan Hemolysis, aPTT, Platelet AdhesionExhibits good hemocompatibility, with some studies suggesting it can promote coagulation, making it useful in hemostatic applications.[16]

        Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method)

        This protocol is based on ASTM F756 standards.

        • Blood Collection:

          • Collect fresh human blood from a healthy donor into tubes containing an anticoagulant (e.g., sodium citrate).

        • Material Preparation:

          • Prepare discs of the 2-AEB-based polymer, PLGA, and Chitosan with a standardized surface area.

        • Incubation:

          • Place the material discs in test tubes.

          • Add a defined volume of diluted blood to each tube.

          • Include a positive control (e.g., water) and a negative control (e.g., saline).

        • Dynamic Incubation:

          • Incubate the tubes at 37°C for 2 hours with gentle agitation to simulate blood flow.

        • Centrifugation:

          • Centrifuge the tubes to pellet the intact red blood cells.

        • Analysis:

          • Carefully collect the supernatant.

          • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

        • Calculation:

          • Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.

        Visualization of the Hemocompatibility Assessment Logic

        Hemocompatibility_Logic cluster_material Test Material cluster_blood Blood Interaction cluster_tests Hemocompatibility Tests cluster_outcome Biocompatibility Outcome Material 2-AEB-Based Polymer Blood Whole Blood Material->Blood Hemolysis Hemolysis Assay (Red Blood Cell Lysis) Blood->Hemolysis Coagulation Coagulation Assays (e.g., aPTT) Blood->Coagulation Platelets Platelet Adhesion & Activation Blood->Platelets Outcome Hemocompatible or Non-Hemocompatible Hemolysis->Outcome Coagulation->Outcome Platelets->Outcome

        Caption: Logical Flow of Hemocompatibility Evaluation.

        III. In Vivo Biocompatibility: The Ultimate Test

        While in vitro tests provide valuable initial data, in vivo studies are essential to evaluate the complex interactions between the material and a living biological system. These studies assess the local tissue response to an implanted material over time.

        Experimental Rationale: Subcutaneous implantation in a rodent model is a standard method for evaluating the local tissue response to a biomaterial. Histological analysis of the tissue surrounding the implant allows for the assessment of inflammation, fibrosis (capsule formation), and tissue integration.

        Comparative Data Summary: In Vivo Biocompatibility

        MaterialAnimal ModelKey FindingCitation
        2-AEB-Based Polymer (Expected) Rat, subcutaneous implantationThe local tissue response will likely be influenced by the degradation rate and the properties of the degradation products. An initial inflammatory response is expected.[3]
        PLGA Rat, subcutaneous implantationGenerally elicits a mild inflammatory response that subsides over time as the polymer degrades. A thin fibrous capsule may form.[9]
        Chitosan Rat, subcutaneous implantationTypically shows good tissue integration with a minimal inflammatory response.[11]

        Experimental Protocol: Subcutaneous Implantation in a Rat Model

        This protocol should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

        • Material Preparation:

          • Prepare sterile, implant-grade discs of the 2-AEB-based polymer, PLGA, and Chitosan.

        • Animal Model:

          • Use adult male Sprague-Dawley rats.

        • Implantation Surgery:

          • Anesthetize the animals.

          • Make small incisions on the dorsal side and create subcutaneous pockets.

          • Place one material disc into each pocket.

          • Suture the incisions.

        • Post-Operative Care:

          • Provide appropriate post-operative care, including analgesics.

        • Explantation and Histology:

          • At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

          • Excise the implants along with the surrounding tissue.

          • Fix the tissue samples in 10% neutral buffered formalin.

          • Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

        • Histological Evaluation:

          • A qualified pathologist should evaluate the stained tissue sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (thickness of the fibrous capsule), necrosis, and vascularization.

        Synthesizing the Evidence: A Holistic View

        A comprehensive biocompatibility assessment requires the integration of data from all three pillars of evaluation. The results from in vitro cytotoxicity and hemocompatibility tests provide a foundational understanding of the material's potential biological effects, while in vivo studies reveal the actual tissue response in a complex physiological environment.

        For 2-AEB-based polymers, the key to a favorable biocompatibility profile will likely lie in controlling the degradation rate and ensuring that the degradation products are non-toxic. The cationic nature of these polymers, while advantageous for certain applications, must be carefully balanced to avoid excessive cytotoxicity and thrombogenicity.

        Conclusion: A Path Forward for 2-Aminoethyl Benzoate-Based Polymers

        The development of novel biomaterials like 2-Aminoethyl benzoate-based polymers holds immense promise for advancing healthcare. However, their successful clinical translation is contingent upon a rigorous and systematic biocompatibility assessment. This guide has provided a framework for such an evaluation, emphasizing the importance of a multi-pronged approach that includes in vitro cytotoxicity, hemocompatibility, and in vivo implantation studies.

        By following standardized protocols and critically evaluating the experimental data in comparison to established biomaterials like PLGA and Chitosan, researchers can gain a comprehensive understanding of the biocompatibility profile of 2-AEB-based polymers. This knowledge is essential for mitigating risks, ensuring patient safety, and ultimately, realizing the full therapeutic potential of these innovative materials.

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        Safety Operating Guide

        A Comprehensive Guide to the Proper Disposal of 2-Aminoethyl Benzoate for Laboratory Professionals

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Aminoethyl benzoate (also known as Ethyl 2-aminobenzoate or Ethyl anthranilate), ensuring the safety of your personnel, the protection of the environment, and adherence to regulatory standards.

        Foundational Knowledge: Understanding the Hazard Profile of 2-Aminoethyl Benzoate

        Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. 2-Aminoethyl benzoate is an aromatic amine, and like many compounds in this class, it requires careful handling.

        Key Hazard Considerations:

        • Human Health: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] Aromatic amines as a class are known for their potential toxicity.

        • Environmental: 2-Aminoethyl benzoate is recognized as being toxic to aquatic life, necessitating measures to prevent its release into the environment.[3]

        • Reactivity: While generally stable, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[4]

        Key Physical and Chemical Properties
        PropertyValueSource
        CAS Number 87-25-2[1]
        Appearance Colorless to light yellow liquid[2]
        Odor Fruity, grape-like[5]
        Flash Point > 110 °C (> 230 °F)[5]
        Water Solubility Very slightly soluble[2]

        The Disposal Decision Workflow: A Step-by-Step Approach

        The appropriate disposal route for 2-Aminoethyl benzoate depends on the quantity of waste, its form (pure substance, solution, or contaminated material), and the available facilities. This workflow provides a logical progression for making informed disposal decisions.

        DisposalWorkflow Start Waste 2-Aminoethyl Benzoate Generated Assess Assess Waste: - Quantity - Concentration - Contaminants Start->Assess Spill Small Spill or Contaminated Debris? Assess->Spill Spill SmallLab Small Quantity (<1L) of Pure or Dilute Solution? Assess->SmallLab Liquid Waste LargeBulk Large or Bulk Quantity (>1L)? Assess->LargeBulk Liquid Waste CollectSpill Absorb with Inert Material (e.g., Vermiculite). Collect in a sealed, labeled container. Spill->CollectSpill Yes LabTreatment Option: In-Lab Chemical Treatment (Oxidation) SmallLab->LabTreatment Yes Package Package for Disposal: - Segregate from  incompatibles - Use approved, sealed,  and labeled containers SmallLab->Package No WasteVendor Engage Licensed Hazardous Waste Disposal Vendor LargeBulk->WasteVendor Yes CollectSpill->Package LabTreatment->Package Treated Residue WasteVendor->Package FinalDisposal Final Disposal: Incineration at a Permitted Facility Package->FinalDisposal

        Sources

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        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.